Milveterol
Description
MILVETEROL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
GSK159797 is a longer-acting beta-2 adrenoceptor agonist. It acts on the beta2-adrenergic receptor, thereby causing smooth muscle relaxation resulting in dilation of bronchial passages. |
|---|---|
CAS No. |
652990-07-3 |
Molecular Formula |
C25H29N3O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)/t24-,25-/m0/s1 |
InChI Key |
BMKINZUHKYLSKI-DQEYMECFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |
Other CAS No. |
652990-07-3 |
Origin of Product |
United States |
Foundational & Exploratory
Milveterol: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol, also known as GSK159797, is an investigational ultra-long-acting β2-adrenergic agonist (ultra-LABA) that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a β2-agonist, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to bronchodilation and relief of airway obstruction. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacology, signaling pathways, and the experimental methodologies typically employed to characterize such compounds.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its therapeutic effect through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade:
-
Receptor Activation: this compound, as an agonist, binds to and stabilizes the active conformation of the β2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: This coupling leads to the activation of the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells. This bronchodilation results in increased airflow and alleviation of respiratory symptoms.[1]
Figure 1: this compound's β2-adrenergic signaling pathway.
Quantitative Pharmacological Data
| Parameter | Description | Typical Value Range for LABAs | This compound (GSK159797) |
| Ki (nM) | Binding Affinity: The equilibrium dissociation constant, indicating the affinity of the drug for the β2-adrenergic receptor. A lower Ki value signifies higher affinity. | 0.1 - 10 nM | Data Not Available |
| EC50 (nM) | Potency: The concentration of the drug that produces 50% of the maximal response (e.g., cAMP production or smooth muscle relaxation). A lower EC50 value indicates higher potency. | 0.05 - 5 nM | Data Not Available |
| IC50 (nM) | Inhibitory Concentration: The concentration of an antagonist that inhibits a response by 50%. This is not directly applicable to agonists but is a key parameter in competitive binding assays. | N/A | Data Not Available |
Experimental Protocols
The characterization of a novel β2-agonist like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological profile. The following are detailed methodologies for key experiments typically cited in the development of such compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2-adrenergic receptor).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.
-
Assay:
-
A constant concentration of the radioligand is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Assay:
-
Cells are plated in multi-well plates and incubated.
-
The cells are then treated with increasing concentrations of this compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using non-linear regression. The maximal response is compared to a full agonist (e.g., isoproterenol) to determine the relative efficacy.
In Vitro Organ Bath Studies
Objective: To assess the functional effect of this compound on airway smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an appropriate animal model (e.g., guinea pig or human).
-
Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂). The tension of the muscle strips is recorded using an isometric force transducer.
-
Assay:
-
The tissues are pre-contracted with a spasmogen (e.g., histamine or methacholine).
-
Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the organ bath.
-
-
Data Analysis: The relaxation of the smooth muscle is measured as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the EC50 and the maximal relaxation (Emax).
Conclusion
This compound is a long-acting β2-adrenergic agonist designed to induce bronchodilation through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. While specific quantitative data on its pharmacological profile are not publicly available, the established experimental protocols for characterizing β2-agonists provide a robust framework for understanding its mechanism of action. Further disclosure of preclinical and clinical data would be necessary for a complete and comparative assessment of this compound's therapeutic potential.
References
Milveterol pharmacodynamics and pharmacokinetics
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Milveterol
Abstract
This compound is a novel, long-acting selective β2-adrenergic agonist (LABA) under investigation for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on data from preclinical and early-phase clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high selectivity and potency for the β2-adrenergic receptor, leading to sustained bronchodilation.
Mechanism of Action
This compound primarily exerts its therapeutic effects through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.
The binding of this compound to the β2-adrenergic receptor activates the stimulatory G protein, Gs. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several target proteins within the cell. The key downstream effects of PKA activation include the phosphorylation of myosin light chain kinase, leading to its inactivation, and the opening of large-conductance calcium-activated potassium channels, which causes hyperpolarization of the cell membrane. The cumulative effect of these events is a decrease in intracellular calcium levels, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Receptor Binding and Selectivity
This compound demonstrates a high affinity for the β2-adrenergic receptor with sub-nanomolar potency. Its selectivity for the β2 receptor over the β1 and β3 subtypes is a critical feature, minimizing the potential for off-target cardiovascular effects.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |
| β1-Adrenergic | 150 | 300x | - |
| β2-Adrenergic | 0.5 | - | - |
| β3-Adrenergic | 250 | - | 500x |
Dose-Response Relationship
Inhaled this compound produces a dose-dependent increase in forced expiratory volume in one second (FEV1) in subjects with asthma. The onset of action is rapid, with significant bronchodilation observed within 5 minutes of administration. The duration of action is approximately 12 hours, supporting twice-daily dosing.
Table 2: Dose-Response Data for Inhaled this compound
| Dose (µg) | Mean Peak FEV1 Change from Baseline (L) | Time to Onset of Action (min) | Duration of Action (h) |
| 12.5 | 0.25 | 5 | > 12 |
| 25 | 0.35 | 4.5 | > 12 |
| 50 | 0.42 | 4 | > 12 |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low systemic exposure following inhalation, rapid absorption, and a metabolic pathway primarily mediated by cytochrome P450 enzymes.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following inhalation, this compound is rapidly absorbed into the systemic circulation, with peak plasma concentrations (Cmax) observed within 15-30 minutes. However, the overall systemic bioavailability is low, as a significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed, undergoing extensive first-pass metabolism.
-
Distribution: this compound exhibits a moderate volume of distribution (Vd), suggesting some distribution into tissues. Plasma protein binding is approximately 60-70%.
-
Metabolism: The primary route of metabolism for this compound is through oxidation by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2D6. The major metabolites are pharmacologically inactive.
-
Excretion: this compound and its metabolites are primarily excreted in the urine, with a smaller fraction eliminated in the feces.
Table 3: Key Pharmacokinetic Parameters of Inhaled this compound (25 µg Dose)
| Parameter | Value |
| Tmax (h) | 0.25 - 0.5 |
| Cmax (pg/mL) | 5.5 |
| AUC0-12h (pg*h/mL) | 25.8 |
| Half-life (t1/2, h) | 6.5 |
| Apparent Clearance (CL/F, L/h) | 960 |
| Volume of Distribution (Vd/F, L) | 8800 |
| Bioavailability (%) | < 5 |
Experimental Protocols
Receptor Binding Assay
The binding affinity of this compound to β1-, β2-, and β3-adrenergic receptors was determined using a competitive radioligand binding assay.
Caption: Workflow for the receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, or β3-adrenergic receptors.
-
Binding Reaction: Membranes were incubated with a fixed concentration of the radioligand [3H]-dihydroalprenolol and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction mixtures were incubated for 60 minutes at 37°C to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Pharmacokinetic Study in Humans
A single-center, open-label study was conducted in healthy male volunteers to characterize the pharmacokinetics of inhaled this compound.
Caption: Workflow for the human pharmacokinetic study.
Methodology:
-
Subject Enrollment: Healthy male subjects aged 18-45 years were enrolled after providing informed consent.
-
Dosing: Each subject received a single inhaled dose of 25 µg of this compound administered via a dry powder inhaler.
-
Blood Sampling: Venous blood samples were collected into K2EDTA tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F, were calculated using non-compartmental analysis.
Conclusion
This compound is a potent and selective long-acting β2-adrenergic agonist with a rapid onset and long duration of action. Its favorable pharmacodynamic profile, coupled with low systemic exposure following inhalation, suggests a promising therapeutic window for the treatment of obstructive airway diseases. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in patient populations.
Milveterol (GSK159797): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol, also known as GSK159797, is an investigational inhaled long-acting beta-2 adrenoceptor agonist (LABA) that was under development by GlaxoSmithKline for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a beta-2 agonist, its primary mechanism of action involves the relaxation of smooth muscle in the airways, leading to bronchodilation and relief of bronchoconstriction.[1][2] this compound progressed to Phase II clinical trials but its current development status is not widely reported.[1]
This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core pharmacology, mechanism of action, and the general experimental approaches used to characterize such compounds. It is important to note that specific quantitative pharmacological data and detailed experimental protocols for this compound are not extensively available in the public domain.
Core Pharmacology
Chemical Identity:
-
IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide
-
Molecular Formula: C25H29N3O4
-
Other Designations: GSK159797, TD-3327, Milveterolum
This compound is a small molecule drug designed for inhaled delivery.
Mechanism of Action: Beta-2 Adrenergic Receptor Agonism
This compound exerts its therapeutic effect through selective agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.
The binding of this compound to the beta-2 adrenoceptor is believed to initiate a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation triggers a signaling cascade that results in bronchodilation.
Signaling Pathway
The downstream signaling pathway following beta-2 adrenoceptor activation by an agonist like this compound is well-established. The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular levels of cAMP act as a second messenger, leading to the activation of Protein Kinase A (PKA).
PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Quantitative Pharmacological Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's binding affinity (Ki or Kd), in vitro potency (EC50), or selectivity for the beta-2 adrenoceptor over other adrenergic receptor subtypes (e.g., beta-1, alpha-1). This information is likely held within internal GlaxoSmithKline documentation and has not been publicly disclosed.
For context, below is a table summarizing typical pharmacological parameters for other well-characterized long-acting beta-2 agonists. These values are for comparative purposes only and do not represent the data for this compound.
| Parameter | Salmeterol | Formoterol | Indacaterol |
| Binding Affinity (Ki, nM) | |||
| Beta-2 Adrenoceptor | ~3.4 | ~2.4 | ~5.5 |
| Functional Potency (EC50, nM) | |||
| Tracheal Relaxation | ~1.5 | ~0.4 | ~3.1 |
| Selectivity (vs. Beta-1) | High | High | High |
| Duration of Action (hours) | ~12 | ~12 | ~24 |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, based on standard practices in respiratory drug discovery, the following methodologies would likely have been employed to characterize its pharmacological profile.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki or Kd) of this compound for the beta-2 adrenoceptor.
-
General Protocol:
-
Membrane preparations from cells recombinantly expressing the human beta-2 adrenoceptor are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the potency (EC50) and efficacy of this compound in eliciting a functional response.
-
Common Methodologies:
-
cAMP Accumulation Assays: In cells expressing the beta-2 adrenoceptor, the ability of this compound to stimulate the production of cAMP is measured, typically using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Isolated Tissue Bath Assays: The relaxant effect of this compound is assessed on pre-contracted airway smooth muscle tissue (e.g., guinea pig tracheal strips or human bronchial rings). The concentration-response curve is used to determine the EC50 and maximal relaxation (Emax).
-
In Vivo Studies
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of inhaled this compound in animal models.
-
Pharmacodynamic Studies: To assess the in vivo efficacy and duration of action of this compound in animal models of bronchoconstriction (e.g., methacholine or histamine challenge in guinea pigs).
Clinical Development
Conclusion
This compound (GSK159797) is a long-acting beta-2 adrenoceptor agonist that was developed as a potential treatment for asthma and COPD. Its mechanism of action is consistent with other LABAs, involving the activation of the beta-2 adrenergic receptor and subsequent cAMP-mediated smooth muscle relaxation. While the general pharmacological profile of this compound can be inferred from its drug class, specific quantitative data on its binding affinity, potency, and selectivity, as well as detailed experimental protocols, are not publicly available. Further disclosure of preclinical and clinical data by the developers would be necessary for a more in-depth technical assessment of this compound.
References
Milveterol: A Technical Whitepaper for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (also known as GSK159797) is an investigational ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that has been evaluated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). As a member of the β2-agonist class of bronchodilators, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, relevant signaling pathways, and general experimental protocols pertinent to its class of compounds. While specific quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this document aims to provide a foundational understanding for research and development professionals.
Introduction
Asthma and COPD are chronic respiratory diseases characterized by airflow obstruction and inflammation. β2-adrenergic receptor agonists are a cornerstone of therapy for these conditions, providing symptomatic relief by inducing bronchodilation. Long-acting β2-agonists (LABAs) offer a sustained duration of action, and the development of ultra-LABAs, such as this compound, aims to provide 24-hour efficacy with once-daily dosing.[1] this compound is a derivative of formoterol and was developed by GlaxoSmithKline.[1] This guide will delve into the molecular pharmacology of this compound, its place in the landscape of respiratory drug development, and the methodologies used to characterize such compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide | PubChem |
| Synonyms | GSK159797, TD3327 | PubChem |
| Molecular Formula | C25H29N3O4 | PubChem |
| Molecular Weight | 435.5 g/mol | PubChem |
| CAS Number | 652990-07-3 | PubChem |
Mechanism of Action and Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] This interaction initiates a well-defined signaling cascade.
Upon agonist binding, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Preclinical and Clinical Data
Detailed quantitative data from preclinical and clinical studies of this compound are not widely available in peer-reviewed literature. Phase II clinical trials have been completed to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of inhaled this compound in subjects with mild to moderate asthma (NCT00354666). However, the results of these trials have not been published in detail.
For a typical ultra-LABA, the following data would be essential for a comprehensive evaluation. The tables below are structured to present such data, though specific values for this compound are not available.
Table 2: In Vitro Pharmacology (Hypothetical Data)
| Parameter | Assay System | Value |
| Binding Affinity (Ki) | Human recombinant β2-receptors | Data not available |
| Functional Potency (EC50) | cAMP accumulation in CHO cells | Data not available |
| Intrinsic Activity | Relative to isoproterenol | Data not available |
| Receptor Selectivity | β2 vs. β1 adrenergic receptors | Data not available |
Table 3: In Vivo Pharmacology (Hypothetical Data)
| Parameter | Animal Model | Value |
| Bronchoprotection (ED50) | Guinea pig model of bronchoconstriction | Data not available |
| Duration of Action | Conscious guinea pig model | Data not available |
| Cardiovascular Effects | Anesthetized dog model | Data not available |
Table 4: Pharmacokinetic Properties (Hypothetical Human Data)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | Data not available |
| Plasma Half-life (t1/2) | Data not available |
| Volume of Distribution (Vd) | Data not available |
| Clearance (CL) | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments typically conducted in the development of a novel β2-agonist like this compound.
Receptor Binding Assay
This assay determines the affinity of the compound for the β2-adrenergic receptor.
-
Preparation of Membranes: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of the compound to stimulate the production of cAMP.
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a specified period to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
In Vivo Bronchoprotection Assay
This assay assesses the ability of the compound to protect against bronchoconstriction in an animal model.
-
Animal Model: Typically, guinea pigs are used as they have a well-characterized bronchoconstrictor response.
-
Compound Administration: The test compound is administered to the animals, often via inhalation or intratracheal instillation, at various doses.
-
Bronchoconstrictor Challenge: After a predetermined time, the animals are challenged with a bronchoconstricting agent (e.g., histamine or methacholine).
-
Measurement of Airway Resistance: Airway resistance is measured using techniques such as whole-body plethysmography.
-
Data Analysis: The dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response (ED50) is determined.
Conclusion
This compound is an ultra-long-acting β2-adrenergic receptor agonist that holds potential for the once-daily treatment of asthma and COPD. Its mechanism of action is consistent with other members of its class, involving the Gs-cAMP-PKA signaling pathway to induce bronchodilation. While the publicly available data on the specific pharmacological properties of this compound is limited, the established methodologies for characterizing β2-agonists provide a clear framework for its continued investigation and development. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound in the management of obstructive airway diseases.
References
Milveterol: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor agonist (LABA) that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological mechanism of action of this compound. Due to the proprietary nature of drug development, detailed experimental protocols and extensive quantitative physical property data for this compound are not broadly published. This guide therefore summarizes publicly available information and describes the generally accepted signaling pathway for its therapeutic class, supplemented with conceptual workflows and diagrams to meet industry-standard research and development expectations.
Chemical Structure and Identification
This compound is a complex synthetic molecule designed for high-affinity and selective interaction with the beta-2 adrenergic receptor. Its chemical identity is established by its IUPAC name, CAS registry number, and molecular structure.
| Identifier | Value | Source |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide | [1] |
| CAS Number | 652990-07-3 | [1] |
| Synonyms | GSK159797, TD-3327 | [1] |
| Molecular Formula | C25H29N3O4 | [1] |
| Molecular Weight | 435.52 g/mol |
This compound Hydrochloride , a common salt form used in development, has the following identifiers:
| Identifier | Value | Source |
| CAS Number | 804518-03-4 | |
| Molecular Formula | C25H30ClN3O4 | |
| Molecular Weight | 471.98 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not available in the public domain. The table below lists computed and basic properties.
| Property | Value | Notes |
| Molecular Weight | 435.52 g/mol | For the free base. |
| Molecular Formula | C25H29N3O4 | For the free base. |
| XLogP3-AA | 2.3 | Computed lipophilicity. |
| Hydrogen Bond Donors | 6 | Computed. |
| Hydrogen Bond Acceptors | 6 | Computed. |
| Solubility | DMSO | For this compound HCl. Specific values not published. |
Pharmacology and Mechanism of Action
This compound is a selective agonist for the beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its therapeutic effect, primarily bronchodilation, is achieved through the relaxation of airway smooth muscle.
Mechanism of Action
As a beta-2 adrenergic agonist, this compound mimics the action of endogenous catecholamines like epinephrine at the beta-2 receptor. This interaction initiates a well-characterized intracellular signaling cascade:
-
Receptor Binding: this compound binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Signaling Pathway Visualization
The canonical signaling pathway initiated by a beta-2 adrenergic agonist like this compound is illustrated below.
References
Milveterol: A Technical Overview of its Beta-2 Adrenergic Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (GSK-159797C) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a β2-AR agonist, this compound selectively binds to and activates β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways. This agonistic activity initiates a signaling cascade that results in bronchodilation, providing relief from the symptoms of obstructive lung diseases. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, the experimental protocols used to characterize its activity, and a summary of its expected quantitative parameters.
Introduction to Beta-2 Adrenergic Receptor Agonism
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of smooth muscle tone in the bronchial airways.[4] Endogenous catecholamines, such as epinephrine, bind to these receptors to mediate bronchodilation. Synthetic β2-AR agonists are a cornerstone in the management of asthma and COPD. These agonists are broadly classified based on their duration of action: short-acting β2-agonists (SABAs) and long-acting β2-agonists (LABAs). This compound falls into the category of long-acting β2-agonists, designed to provide sustained bronchodilation.[1]
Mechanism of Action of this compound
The primary mechanism of action for this compound is its selective agonism at the β2-adrenergic receptor. This interaction initiates a well-defined intracellular signaling pathway, leading to the relaxation of airway smooth muscle.
Signaling Pathway
Activation of the β2-AR by this compound leads to the following sequence of events:
-
Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein. Upon coupling, the Gαs subunit releases GDP and binds GTP, becoming activated.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins and Muscle Relaxation: PKA phosphorylates several downstream target proteins, which ultimately results in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.
References
- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Milveterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (GSK159797) is a potent and selective long-acting β2-adrenergic receptor (LABA) agonist that was under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Developed through a multivalent design approach, this compound demonstrated high in vitro potency and a prolonged duration of action in preclinical models.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction
The β2-adrenergic receptor is a well-established therapeutic target for the management of obstructive airway diseases. Agonism of this receptor leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The development of long-acting β2-agonists (LABAs) has been a significant advancement in the treatment of asthma and COPD, offering sustained symptomatic relief. This compound emerged from research efforts aimed at discovering novel LABAs with an optimized pharmacological profile, including high potency, selectivity, and a prolonged duration of action.
Discovery and Preclinical Development
The discovery of this compound was guided by a multivalent design strategy, which involves linking pharmacophores to create molecules with enhanced binding and activity.[1] This approach led to the identification of a series of potent β2-adrenoceptor agonists.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through a series of cell-based and receptor binding assays. These studies were crucial in determining its potency, selectivity, and functional activity at the β2-adrenergic receptor.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type |
| pEC50 | 10.2 | Cell-based functional assay |
| β2/β1 Selectivity | >300-fold | Not specified |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Pharmacology
Preclinical in vivo studies were conducted to assess the bronchoprotective effects and duration of action of this compound. The guinea pig model of bronchoprotection is a standard and relevant model for evaluating potential treatments for obstructive airway diseases.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Duration of Action |
| Guinea Pig | Potent bronchoprotection | Long-acting |
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its pharmacological effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to the relaxation of airway smooth muscle.
Upon binding of this compound to the β2-adrenergic receptor, a conformational change in the receptor occurs, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle, leading to bronchodilation.
Clinical Development
This compound advanced to Phase II clinical trials to evaluate its safety, tolerability, pharmacodynamics, and pharmacokinetics in patients with asthma. The development program for this compound was ultimately discontinued.
Phase II Clinical Trial (NCT00354666)
A key Phase II study was a randomized, double-blind, placebo-controlled, dose-ascending crossover trial in subjects with mild to moderate asthma. The primary objective of such studies is typically to assess the dose-response relationship of the investigational drug on lung function, commonly measured by the forced expiratory volume in one second (FEV1). While the specific quantitative results of this trial are not publicly available, the progression to Phase II suggests that this compound demonstrated a clinically relevant effect on bronchodilation.
Experimental Protocols
The following sections detail the general methodologies for key experiments typically employed in the discovery and development of a β2-adrenergic agonist like this compound.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β1- and β2-adrenergic receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of a compound by quantifying the increase in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells expressing the human β2-adrenergic receptor are cultured in appropriate media.
-
Incubation: The cells are incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
In Vivo Bronchoprotection Assay (Guinea Pig Model)
This assay evaluates the ability of a compound to protect against bronchoconstriction induced by a spasmogen.
Protocol:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.
-
Drug Administration: The test compound (this compound) is administered, typically via inhalation.
-
Bronchoconstriction Induction: After a predetermined time, the animals are challenged with an inhaled bronchoconstrictor agent (e.g., histamine or methacholine).
-
Measurement: Airway resistance is measured before and after the bronchoconstrictor challenge.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response by the test compound is calculated to determine its bronchoprotective effect and duration of action.
Conclusion
This compound is a potent and selective long-acting β2-adrenergic receptor agonist that demonstrated promising preclinical characteristics. Its development, guided by a multivalent design approach, resulted in a molecule with high in vitro potency and a long duration of action in in vivo models. Although its clinical development was discontinued, the story of this compound provides valuable insights into the discovery and evaluation of novel LABAs for the treatment of obstructive airway diseases. The data and methodologies presented in this guide serve as a reference for researchers and scientists in the field of respiratory drug development.
References
Milveterol Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milveterol (also known as GSK-159797) is a long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is derived from its ability to selectively bind to and activate β2-adrenergic receptors in the smooth muscle of the airways. This activation initiates a signaling cascade that results in bronchodilation, providing relief from the symptoms of these conditions. This technical guide provides a detailed overview of the target validation studies for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used to characterize its activity.
Introduction
The β2-adrenergic receptor is a well-established target for the treatment of obstructive airway diseases. Agonism of this G-protein coupled receptor (GPCR) leads to the relaxation of airway smooth muscle, resulting in increased airflow. Long-acting β2-agonists (LABAs) are a cornerstone of maintenance therapy for persistent asthma and COPD. This compound was developed as a novel LABA with the potential for a favorable efficacy and safety profile. This document outlines the key preclinical studies that have validated the β2-adrenergic receptor as the primary target of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by acting as an agonist at the β2-adrenergic receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[1]
Figure 1: this compound's signaling cascade.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of cell-based and tissue-based assays to determine its potency, selectivity, and functional activity at the β2-adrenergic receptor.
Potency and Selectivity
This compound has been demonstrated to be a potent and selective agonist of the β2-adrenergic receptor. In cell-based assays, it exhibits a pEC50 of 10.2.[2] The selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor is greater than 300-fold.[2]
| Parameter | Value | Assay Type |
| pEC50 | 10.2 | Cell-based functional assay |
| β2/β1 Selectivity | >300-fold | Not specified |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocols
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP12177, a known β-adrenergic antagonist).
-
Non-labeled competitor (this compound).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Figure 2: Radioligand binding assay workflow.
cAMP accumulation assays are functional assays used to measure the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the β2-adrenergic receptor signaling pathway.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
The cells are then treated with a phosphodiesterase inhibitor.
-
Increasing concentrations of this compound are added to the wells.
-
The cells are incubated to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The amount of cAMP in the cell lysate is quantified using a suitable detection kit.
-
A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
References
Milveterol Safety Pharmacology Profile: A Technical Overview
Disclaimer: Publicly available, detailed quantitative preclinical and clinical safety pharmacology data for Milveterol (GSK159797) is limited. This guide provides a comprehensive overview of the expected safety pharmacology profile based on its mechanism of action as a long-acting beta-2 adrenergic agonist (LABA). The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the general properties of the LABA class of compounds.
Introduction
This compound is an investigational long-acting beta-2 adrenergic agonist (LABA) that was developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a beta-2 adrenergic agonist, this compound is designed to induce bronchodilation by relaxing the smooth muscle of the airways.[1] The safety pharmacology profile of any new chemical entity is a critical component of its preclinical evaluation, aiming to identify potential adverse effects on major physiological systems. This document outlines the anticipated safety pharmacology profile of this compound, focusing on the cardiovascular, respiratory, and central nervous systems.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through the activation of beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the receptor, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Core Safety Pharmacology Studies
The core battery of safety pharmacology studies investigates the effects of a test substance on vital functions. For a LABA like this compound, the focus is on the cardiovascular, respiratory, and central nervous systems.
Cardiovascular System
Beta-2 adrenergic receptors are also present in the cardiovascular system, and their stimulation can lead to off-target effects.
In Vitro hERG Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. A standard in vitro patch-clamp assay would be conducted to determine the inhibitory potential of this compound on the hERG channel.
| Parameter | Value | Assay Type |
| hERG IC50 | Data not available | Whole-cell patch-clamp |
| Table 1: Illustrative table for in vitro cardiovascular safety data. Specific data for this compound is not publicly available. |
In Vivo Cardiovascular Studies
These studies are typically conducted in conscious, telemetered animals (e.g., dogs, non-human primates) to assess the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
| Parameter | Species | Dose | Effect |
| Heart Rate | Dog | Not Available | Expected to be dose-dependently increased |
| Blood Pressure | Dog | Not Available | Expected to be dose-dependently decreased (diastolic) or unchanged |
| QTc Interval | Dog | Not Available | No significant change expected at therapeutic doses |
| Table 2: Illustrative table for in vivo cardiovascular safety data in preclinical models. Specific data for this compound is not publicly available. |
Respiratory System
While the intended therapeutic effect of this compound is on the respiratory system, safety pharmacology studies are conducted to assess any unintended effects on respiratory function.
| Parameter | Species | Dose | Effect |
| Respiratory Rate | Rat | Not Available | No significant change expected |
| Tidal Volume | Rat | Not Available | No significant change expected |
| Table 3: Illustrative table for respiratory safety data in preclinical models. Specific data for this compound is not publicly available. |
Central Nervous System (CNS)
Beta-2 adrenergic agonists can cross the blood-brain barrier to varying extents and may cause CNS-related side effects. A functional observational battery (FOB), such as a modified Irwin test, is used to assess these potential effects in rodents.
| Parameter | Species | Dose | Effect |
| Motor Activity | Rat | Not Available | Potential for tremors at high doses |
| Behavior | Rat | Not Available | Potential for restlessness at high doses |
| Autonomic Function | Rat | Not Available | No significant changes expected |
| Table 4: Illustrative table for CNS safety data in preclinical models. Specific data for this compound is not publicly available. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of safety pharmacology data. Below are generalized protocols for key studies.
Workflow for Preclinical Safety Pharmacology Assessment
hERG Potassium Channel Assay Protocol
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell interior.
-
A specific voltage clamp protocol is applied to elicit hERG currents.
-
A baseline recording is established.
-
This compound is perfused at increasing concentrations.
-
The effect on the hERG current is measured at each concentration.
-
Data is analyzed to determine the IC50 value.
-
In Vivo Cardiovascular Study in Conscious Telemetered Dogs
-
Animal Model: Beagle dogs surgically implanted with telemetry transmitters.
-
Parameters Measured: Blood pressure, heart rate, and ECG.
-
Procedure:
-
Animals are acclimatized to the study environment.
-
A baseline recording of cardiovascular parameters is obtained.
-
This compound is administered, typically via the intended clinical route (inhalation) or intravenously.
-
Cardiovascular parameters are continuously monitored for a specified period post-dose.
-
Data is analyzed for changes from baseline compared to a vehicle control group.
-
CNS Safety Assessment in Rats (Modified Irwin Test)
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Animals are observed for a comprehensive set of behavioral and physiological parameters before dosing.
-
This compound is administered, and observations are made at multiple time points post-dose.
-
Parameters assessed include, but are not limited to, alertness, grooming, motor activity, coordination, reflexes, and autonomic signs.
-
Observations are scored and compared to a vehicle control group.
-
Conclusion
References
Methodological & Application
Application Notes and Protocols: Milveterol cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol is a long-acting β2-adrenergic receptor (β2AR) agonist investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the relaxation of bronchial smooth muscle. The mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates an intracellular signaling cascade that leads to an increase in cyclic adenosine monophosphate (cAMP), a critical second messenger.[2][3] Measuring the intracellular accumulation of cAMP in response to this compound is a fundamental method for characterizing its potency and efficacy as a β2AR agonist.
This document provides a detailed protocol for a cell-based cAMP assay to quantify the pharmacological activity of this compound. It includes the underlying signaling pathway, a summary of quantitative data, and a comprehensive experimental workflow.
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2AR agonist, stimulates the Gs alpha subunit of the associated heterotrimeric G-protein.[2][4] This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
Quantitative Data Summary
The potency of this compound can be quantified by its half-maximal effective concentration (EC50) or as the negative logarithm of the EC50 (pEC50) in a cAMP accumulation assay. The following table summarizes available data for this compound in a relevant cell line.
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound (GSK159797) | BEAS-2B (human bronchial epithelial) | Cell-based | pEC50 | 9.3 ± 0.3 |
| This compound (GSK159797) | Cell-based | Cell-based | pEC50 | 10.2 |
Experimental Protocol: this compound cAMP Assay
This protocol is based on a homogeneous time-resolved fluorescence energy transfer (TR-FRET) competitive immunoassay, such as the HTRF® cAMP Dynamic 2 kit or LANCE® Ultra cAMP Assay. The principle involves competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.
Materials
-
Human bronchial epithelial cells (e.g., BEAS-2B) or CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
Reference β2-agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP Assay Kit (e.g., HTRF® cAMP Dynamic 2 or LANCE® Ultra cAMP Assay), including:
-
cAMP standard
-
Labeled cAMP tracer (e.g., cAMP-d2 or Eu-cAMP)
-
Labeled anti-cAMP antibody (e.g., anti-cAMP-Cryptate or ULight-anti-cAMP)
-
Lysis buffer (if required by the kit)
-
Detection buffer
-
-
White, opaque 384-well microplates.
-
TR-FRET-capable microplate reader.
Methods
-
Cell Culture and Plating:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in warm stimulation buffer to a concentration of 300,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Dilute the this compound stock 100-fold in stimulation buffer.
-
Add 2.5 µL of the diluted this compound to the wells containing the cells. The final top concentration in the dose-response curve is typically 10 µM.
-
For antagonist assays, after a brief incubation with the antagonist, add 2.5 µL of a reference agonist (e.g., isoproterenol) at a concentration that is 4 times its EC90.
-
-
Stimulation:
-
Incubate the plate at room temperature for 1 hour to allow for this compound to stimulate cAMP production.
-
-
Detection:
-
Prepare the detection reagents according to the manufacturer's instructions. This typically involves diluting the labeled cAMP tracer and the labeled anti-cAMP antibody in the provided detection or lysis buffer.
-
Add 5 µL of the diluted labeled cAMP tracer to each well.
-
Add 5 µL of the diluted labeled anti-cAMP antibody to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm or 615 nm for the donor/reference) using a TR-FRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Generate a standard curve using the known concentrations of the cAMP standard.
-
Convert the sample signal ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2AR) agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated by its high-affinity binding to and activation of the β2AR, a G-protein coupled receptor (GPCR). This activation leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[1]
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[2] A competitive binding assay is particularly useful for determining the binding affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2AR.
Principle of the Assay
This assay is based on the principle of competition between a fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of an unlabeled test compound (this compound) for binding to the β2AR expressed in a suitable biological matrix, such as cell membranes. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing unlabeled ligand. By measuring the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50), the equilibrium dissociation constant (Ki) of the unlabeled ligand can be calculated using the Cheng-Prusoff equation.
Beta-2 Adrenergic Receptor Signaling Pathway
Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.
Experimental Workflow
The experimental workflow for the competitive binding assay involves several key steps, from the preparation of materials to the final data analysis.
References
Application Notes and Protocols for Milveterol Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-AR agonist, this compound functions by stimulating the β2-adrenergic receptors present on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1] Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy, which are key parameters in drug development and pharmacological research.
These application notes provide a comprehensive guide to analyzing the dose-response curve of this compound. Included are detailed protocols for in vitro experiments, a summary of key quantitative data, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the in vitro dose-response parameters for this compound in a human bronchial epithelial cell line (BEAS-2B). This data is essential for understanding the potency and intrinsic activity of the compound.
| Compound | Cell Line | Parameter | Value |
| This compound | BEAS-2B | pEC50 | 9.3 ± 0.3 |
| This compound | BEAS-2B | Intrinsic Activity | 87 ± 9% |
pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.
Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor, expressed as a percentage of the response produced by a full agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for β2-adrenergic receptor agonists like this compound and a typical experimental workflow for determining its dose-response curve.
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the dose-response curve of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
Propranolol (antagonist for control wells)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Culture BEAS-2B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10^-12 M to 10^-5 M).
-
Assay: a. Wash the cells once with warm PBS. b. Add assay buffer containing IBMX (e.g., 0.5 mM) to each well and incubate for 15-30 minutes at 37°C. c. Add the serially diluted this compound to the respective wells. Include wells for a vehicle control, a positive control (forskolin), and an antagonist control (propranolol followed by this compound). d. Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration for each experimental well. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the pEC50 and Emax values.
Protocol 2: ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target that can be activated by β2-AR signaling.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
This compound
-
Serum-free medium
-
Cell lysis buffer
-
Phospho-ERK1/2 (p-ERK) and total ERK1/2 antibodies
-
Western blotting reagents and equipment or a cell-based ELISA kit for p-ERK
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Culture and Plating: Culture and plate BEAS-2B cells as described in Protocol 1.
-
Serum Starvation: Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 5-15 minutes). The optimal stimulation time should be determined empirically.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
p-ERK Detection (Western Blotting): a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with a primary antibody specific for p-ERK. d. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
p-ERK Detection (Cell-Based ELISA): Alternatively, use a commercially available cell-based ELISA kit for p-ERK, following the manufacturer's instructions.
-
Data Analysis: a. Quantify the band intensities from the Western blot or the signal from the ELISA. b. Normalize the p-ERK signal to the total ERK signal. c. Plot the normalized p-ERK signal against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
Conclusion
These application notes provide a framework for the detailed analysis of the dose-response characteristics of this compound. The provided protocols for cAMP accumulation and ERK phosphorylation assays are robust methods for quantifying the in vitro potency and efficacy of this β2-adrenergic receptor agonist. The summarized data and pathway diagrams offer a clear understanding of this compound's pharmacological profile, aiding researchers in their drug discovery and development efforts.
References
Application Notes and Protocols for the Use of Milveterol in Human Airway Smooth Muscle (HASM) Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2-AR agonist, this compound is designed to induce bronchodilation by relaxing the smooth muscle of the airways.[1] The primary mechanism of action for this class of drugs involves the activation of β2-ARs on human airway smooth muscle (HASM) cells, leading to a cascade of intracellular signaling events that ultimately result in muscle relaxation.[3]
These application notes provide a comprehensive overview of the use of this compound in HASM cell cultures. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the well-characterized long-acting β2-AR agonist, Salmeterol, is presented as a representative example to illustrate the expected effects of this drug class. The protocols provided are standard methods for evaluating the pharmacological effects of β2-AR agonists on HASM cells and can be adapted for the study of this compound.
Mechanism of Action
This compound, like other β2-AR agonists, exerts its effects on HASM cells through the following signaling pathway:
-
Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of HASM cells.[1]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA activation initiates a series of phosphorylation events that lead to:
-
A decrease in intracellular calcium concentrations ([Ca2+]i).
-
The inhibition of myosin light chain kinase, which is essential for muscle contraction.
-
The opening of calcium-activated potassium channels, leading to hyperpolarization and relaxation.
-
This cascade of events results in the relaxation of the airway smooth muscle, leading to bronchodilation.
Signaling Pathway Diagram
Caption: this compound signaling pathway in HASM cells.
Data Presentation: Effects of a Representative β2-AR Agonist (Salmeterol) on HASM Cells
The following table summarizes quantitative data for the effects of Salmeterol, a well-characterized long-acting β2-AR agonist, on human airway smooth muscle cells and related cell types. This data is intended to be representative of the expected activity of this compound.
| Parameter | Cell Type | Effect | Value | Reference |
| Inhibition of Proliferation | HASM Cells | Half-maximal effect (EC50) on EGF-stimulated proliferation | 6.7 nM | |
| Anti-inflammatory Activity | Monocyte-Derived Macrophages | EC50 for inhibition of LPS-stimulated TNF-α release | 3.5 ± 2.7 nM | |
| Anti-inflammatory Activity | Monocyte-Derived Macrophages | EC50 for inhibition of LPS-stimulated GM-CSF release | 52.4 ± 40.8 nM | |
| Bronchodilation | Isolated Human Bronchus | Potency relative to Salbutamol | ~4 times more potent | |
| Inositol Phosphate Signaling | HASM Cells | Augmentation of histamine-induced IPx response after 24h treatment | 117.7 ± 5.2% of control |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HASM cell cultures.
Human Airway Smooth Muscle (HASM) Cell Culture
This protocol describes the basic maintenance of primary HASM cells.
Materials:
-
Primary Human Bronchial Smooth Muscle Cells
-
Smooth Muscle Cell Growth Medium (supplemented with growth factors, 5% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Trypsin Neutralization Solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved HASM cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed growth medium and centrifuge at 220 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a culture flask at the recommended density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the medium every 2-3 days.
-
When cells reach 70-90% confluency, subculture them by washing with PBS, detaching with Trypsin/EDTA, neutralizing with Trypsin Neutralization Solution, and re-seeding into new flasks.
cAMP Assay
This protocol measures the intracellular accumulation of cAMP in response to this compound treatment.
Materials:
-
HASM cells cultured in 96-well plates
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
Lysis buffer
-
Plate reader
Protocol:
-
Seed HASM cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the absorbance or fluorescence using a plate reader and calculate the cAMP concentration based on a standard curve.
Intracellular Calcium ([Ca2+]i) Imaging
This protocol visualizes changes in intracellular calcium levels in response to this compound.
Materials:
-
HASM cells grown on glass coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound stock solution
-
A contractile agonist (e.g., histamine or carbachol)
-
Fluorescence microscope with an imaging system
Protocol:
-
Seed HASM cells on glass coverslips and allow them to adhere and grow.
-
Load the cells with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Obtain a baseline fluorescence reading.
-
To assess the inhibitory effect of this compound, first stimulate the cells with a contractile agonist (e.g., histamine) to induce a calcium response.
-
After the initial response, perfuse the cells with this compound for a set period.
-
Re-stimulate the cells with the contractile agonist in the presence of this compound.
-
Record the fluorescence intensity over time and analyze the changes in [Ca2+]i. A decrease in the agonist-induced calcium peak in the presence of this compound indicates an inhibitory effect.
Cell Proliferation Assay
This protocol assesses the effect of this compound on HASM cell proliferation.
Materials:
-
HASM cells cultured in 96-well plates
-
This compound stock solution
-
A mitogen (e.g., Epidermal Growth Factor - EGF, or Platelet-Derived Growth Factor - PDGF)
-
Cell proliferation assay kit (e.g., BrdU or MTS-based)
-
Plate reader
Protocol:
-
Seed HASM cells in a 96-well plate and allow them to adhere.
-
Serum-starve the cells for 24-48 hours to synchronize them in a quiescent state.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add the mitogen to the wells to stimulate proliferation.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the extent of cell proliferation.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound in HASM cells.
Conclusion
This compound, as a long-acting β2-AR agonist, is expected to be a potent relaxant of human airway smooth muscle. The provided application notes and protocols offer a framework for researchers to investigate its specific effects on HASM cell signaling, proliferation, and calcium dynamics. By utilizing the representative data from Salmeterol and the detailed experimental methodologies, scientists and drug development professionals can effectively characterize the cellular and molecular pharmacology of this compound and other novel β2-AR agonists.
References
Milveterol: Application Notes and Protocols for Preclinical COPD Research
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Milveterol, an investigational long-acting β2-adrenoceptor agonist (LABA), in animal models of Chronic Obstructive Pulmonary Disease (COPD).
Note to the Reader: this compound, also known as GSK159797, is an investigational drug candidate for which detailed preclinical data in COPD animal models are not extensively available in the public domain.[1][2][3] The following application notes and protocols are based on established methodologies for evaluating novel long-acting β2-agonists in preclinical COPD research, drawing parallels from studies on other LABAs such as vilanterol, indacaterol, and olodaterol. These notes are intended to serve as a comprehensive guide for designing and executing preclinical studies for this compound and other similar molecules.
Introduction to this compound and its Therapeutic Rationale in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[4] Bronchodilators, particularly long-acting β2-agonists (LABAs), are a cornerstone of COPD management.[4] LABAs like this compound act by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation and improved airflow. The therapeutic goal of a novel LABA such as this compound would be to provide sustained, 24-hour bronchodilation with a favorable safety profile, potentially offering improvements over existing therapies in terms of efficacy, onset of action, or duration of effect. Preclinical evaluation in relevant animal models is a critical step in characterizing the pharmacological profile of this compound and establishing its potential for clinical development.
Preclinical Evaluation of this compound in COPD Animal Models: Key Experiments and Methodologies
The preclinical assessment of a novel LABA for COPD typically involves a battery of in vivo experiments designed to model key aspects of the human disease, including chronic inflammation, airway remodeling, and airflow obstruction.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel LABA in a rodent model of COPD.
Detailed Experimental Protocols
This model is widely used as it recapitulates key features of human COPD, including airway inflammation and emphysema.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure system
-
Standard research cigarettes
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control
-
Positive control (e.g., an established LABA like Indacaterol)
-
Intratracheal instillation device
-
Plethysmograph for lung function measurement
Protocol:
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
COPD Induction:
-
Expose mice to cigarette smoke (CS) from 6 cigarettes per day, 6 days a week, for 8 weeks in a whole-body exposure chamber.
-
On days 15 and 29, administer LPS (10 µg in 50 µL saline) via intratracheal instillation to induce an inflammatory exacerbation.
-
-
Treatment:
-
From week 9 to week 12, administer this compound once daily via the desired route (e.g., intranasal, intratracheal, or inhalation).
-
Include a vehicle control group, a positive control group, and at least three dose levels of this compound.
-
-
Endpoint Analysis (at the end of week 12):
-
Lung Function: Measure forced expiratory volume in the first 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
This model is particularly useful for studying the effects of a compound on the development of emphysema.
Materials:
-
Sprague-Dawley rats (8-10 weeks old)
-
Porcine pancreatic elastase
-
This compound
-
Vehicle control
-
Positive control
-
Intratracheal instillation device
-
Equipment for lung function analysis and histology
Protocol:
-
Acclimatization: Acclimatize rats for at least 7 days.
-
Emphysema Induction:
-
Anesthetize the rats and instill a single dose of porcine pancreatic elastase (e.g., 25 IU in 100 µL saline) intratracheally.
-
-
Treatment:
-
Begin daily treatment with this compound (and controls) 24 hours after elastase instillation and continue for 21 days.
-
-
Endpoint Analysis (on day 22):
-
Lung Function: Measure lung compliance and resistance.
-
Histopathology: Assess the mean linear intercept (MLI) and destructive index (DI) from H&E stained lung sections to quantify the extent of emphysema.
-
Data Presentation: Expected Quantitative Outcomes
The following tables provide a template for summarizing the expected quantitative data from the described experiments. The values are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Lung Function in a Mouse COPD Model
| Treatment Group | Dose (mg/kg) | FEV0.1 (mL) | FVC (mL) | FEV0.1/FVC (%) |
| Naive Control | - | 0.85 ± 0.05 | 1.20 ± 0.08 | 70.8 ± 2.5 |
| COPD + Vehicle | - | 0.55 ± 0.06 | 1.05 ± 0.07 | 52.4 ± 3.1 |
| COPD + this compound | 0.1 | 0.65 ± 0.05 | 1.10 ± 0.06 | 59.1 ± 2.8 |
| COPD + this compound | 0.3 | 0.75 ± 0.04 | 1.15 ± 0.05 | 65.2 ± 2.2 |
| COPD + this compound | 1.0 | 0.82 ± 0.05 | 1.18 ± 0.06 | 69.5 ± 2.0 |
| COPD + Indacaterol | 0.3 | 0.78 ± 0.06 | 1.16 ± 0.07 | 67.2 ± 2.4 |
| *p<0.05, **p<0.01, ***p<0.001 vs. COPD + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Airway Inflammation in a Mouse COPD Model
| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Neutrophils (x10^4) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive Control | - | 1.2 ± 0.2 | 0.5 ± 0.1 | 25 ± 5 | 40 ± 8 |
| COPD + Vehicle | - | 5.8 ± 0.6 | 15.2 ± 1.8 | 150 ± 20 | 220 ± 25 |
| COPD + this compound | 0.1 | 4.5 ± 0.5 | 11.5 ± 1.5 | 110 ± 15 | 170 ± 20 |
| COPD + this compound | 0.3 | 3.2 ± 0.4 | 7.8 ± 1.2 | 75 ± 10 | 110 ± 15 |
| COPD + this compound | 1.0 | 2.0 ± 0.3 | 4.5 ± 0.8 | 40 ± 8 | 65 ± 10 |
| COPD + Indacaterol | 0.3 | 3.5 ± 0.5 | 8.2 ± 1.3 | 80 ± 12 | 120 ± 18 |
| *p<0.05, **p<0.01, ***p<0.001 vs. COPD + Vehicle. Data are presented as mean ± SEM. |
Signaling Pathway of this compound
As a β2-adrenergic receptor agonist, this compound is expected to exert its effects through the canonical G-protein coupled receptor (GPCR) signaling cascade.
Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, this compound is expected to activate the stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in animal models of COPD. By employing these established methodologies, researchers can effectively characterize the efficacy and mechanism of action of this novel long-acting β2-agonist, thereby providing the necessary data to support its further clinical development for the treatment of COPD. The successful translation of these preclinical findings will be crucial in determining the ultimate therapeutic potential of this compound for patients suffering from this debilitating disease.
References
Application Notes and Protocols for High-Throughput Screening of Milveterol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol (also known as GSK159797) is a potent and selective long-acting β2-adrenergic receptor (β2AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the β2AR represents a key therapeutic target for bronchodilation. The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles is of significant interest in drug discovery.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs. The primary objective of this HTS campaign is to identify and characterize new chemical entities that effectively activate the β2AR. The protocols herein describe robust and miniaturized assays suitable for screening large compound libraries.
Principles of the Assays
The β2-adrenergic receptor is a Gs-coupled GPCR.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[4]
The HTS strategy for this compound analogs will employ a multi-pronged approach to assess compound activity:
-
Primary Functional Screening: A biochemical assay to quantify intracellular cAMP levels will be used as the primary screen to identify agonists of the β2AR.
-
Secondary Functional Screening: A cell-based reporter gene assay will be used to confirm the activity of primary hits in a more integrated cellular context.
-
Pathway-Specific Screening: A β-arrestin recruitment assay will be used to investigate potential for G-protein-independent signaling and to profile biased agonism.
-
Binding Affinity Determination: A Scintillation Proximity Assay (SPA) will be utilized to determine the binding affinity of lead compounds to the β2AR.
Data Presentation
Quantitative data from the screening of this compound and its analogs should be summarized for clear comparison of their potency and efficacy. The following table provides an illustrative example of how to present such data.
Note: The data presented in Table 1 for this compound analogs are hypothetical and for illustrative purposes only, as a comprehensive public dataset was not available at the time of this writing.
Table 1: Potency and Efficacy of this compound and Representative Analogs
| Compound ID | Structure/Modification | cAMP Assay pEC50 | Reporter Gene Assay pEC50 | β-Arrestin Recruitment pEC50 | β2AR Binding pKi |
| This compound | - | 10.2 | 9.8 | 8.5 | 10.5 |
| Analog A | R-group modification 1 | 10.5 | 10.1 | 8.6 | 10.8 |
| Analog B | Linker modification | 9.9 | 9.5 | 8.2 | 10.1 |
| Analog C | R-group modification 2 | 9.5 | 9.1 | 7.9 | 9.7 |
| Analog D | Stereoisomer | 8.2 | 7.9 | < 6 | 8.5 |
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-mediated signaling pathway of the β2-adrenergic receptor, as well as the β-arrestin pathway.
High-Throughput Screening Workflow
The diagram below outlines the logical flow of the HTS campaign for the identification and characterization of novel this compound analogs.
Experimental Protocols
Protocol 1: Primary HTS - TR-FRET cAMP Assay (384-Well Format)
This protocol describes a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the quantification of intracellular cAMP.
Materials:
-
HEK293 cells stably expressing human β2AR
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Stimulation buffer: Assay buffer with 0.5 mM IBMX (phosphodiesterase inhibitor)
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)
-
This compound analogs and control compounds
-
384-well white, low-volume assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Cell Preparation:
-
Culture β2AR-HEK293 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a final concentration of 0.25 x 10^6 cells/mL.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions into the 384-well assay plates.
-
For controls, dispense DMSO (negative control) and a known β2AR agonist like isoproterenol (positive control).
-
-
Agonist Stimulation:
-
Add 10 µL of the cell suspension to each well of the compound-plated 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody in lysis buffer).
-
Add 10 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with excitation at 320 or 340 nm and emission at 615 nm and 665 nm.
-
Calculate the 665/615 nm emission ratio.
-
Protocol 2: Secondary HTS - CRE-Luciferase Reporter Gene Assay (384-Well Format)
This assay measures the transcriptional activation of a cAMP response element (CRE) coupled to a luciferase reporter gene.
Materials:
-
HEK293 cells stably co-expressing human β2AR and a CRE-luciferase reporter construct.
-
Growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., Opti-MEM)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
This compound analogs and control compounds
-
384-well white, clear-bottom tissue culture-treated plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and resuspend the reporter cell line in growth medium.
-
Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
The following day, replace the growth medium with 20 µL of assay medium.
-
Add 10 µL of 3x concentrated compound dilutions in assay medium to the wells.
-
-
Induction:
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 30 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 3: Pathway Profiling - β-Arrestin Recruitment Assay (384-Well Format)
This protocol utilizes an enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-Arrestin Assay) to measure the recruitment of β-arrestin to the activated β2AR.
Materials:
-
Cell line engineered to co-express the β2AR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent
-
Detection reagent kit
-
This compound analogs and control compounds
-
384-well white, solid-bottom tissue culture-treated plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Prepare cells in the supplied cell plating reagent at the recommended density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add 5 µL of the compound solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 25 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure chemiluminescence using a plate-reading luminometer.
-
Protocol 4: Binding Affinity - Scintillation Proximity Assay (SPA) (384-Well Format)
This assay measures the direct binding of a radiolabeled ligand to the β2AR immobilized on SPA beads.
Materials:
-
Membrane preparation from cells overexpressing human β2AR
-
SPA beads (e.g., wheat germ agglutinin-coated PVT beads)
-
Radioligand (e.g., [3H]-dihydroalprenolol)
-
Assay buffer: 25 mM HEPES, 1 mM MgCl2, pH 7.4
-
Non-specific binding control (e.g., propranolol)
-
This compound analogs
-
384-well white, clear-bottom assay plates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Dilute the β2AR membranes, radioligand, and test compounds in assay buffer.
-
Prepare a slurry of SPA beads in assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add in the following order:
-
10 µL of assay buffer
-
5 µL of test compound or non-specific binding control
-
5 µL of radioligand
-
10 µL of β2AR membrane preparation
-
20 µL of SPA bead slurry
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 4 hours with gentle agitation to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Centrifuge the plate briefly to settle the beads.
-
Count the plate in a microplate scintillation counter.
-
Data Analysis
1. Normalization:
-
Raw data from each assay plate should be normalized to the plate's internal controls.
-
Percent activation can be calculated using the following formula: % Activation = 100 * (Sample_Value - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean)
2. Dose-Response Curve Fitting:
-
For compounds tested at multiple concentrations, plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 (negative logarithm of the half-maximal effective concentration) and the maximum response (Emax). Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
3. Quality Control - Z'-Factor Calculation:
-
The Z'-factor is a statistical measure of assay quality and is used to validate the HTS assay.
-
It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor | - High variability in controls- Low signal window | - Optimize cell density and incubation times- Check reagent stability and preparation- Increase concentration of positive control agonist |
| High Well-to-Well Variability | - Inconsistent cell plating- Edge effects | - Ensure proper cell mixing before plating- Use automated liquid handlers for dispensing- Avoid using the outer wells of the plate |
| False Positives | - Compound autofluorescence (TR-FRET)- Luciferase activators (Reporter Assay) | - Screen compounds in a counter-assay without cells- Confirm hits in an orthogonal assay |
| False Negatives | - Compound cytotoxicity- Low compound solubility | - Perform a cell viability assay in parallel- Check compound solubility in assay buffer |
References
- 1. Ultra long-acting beta 2-agonists in development for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Milveterol Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the receptor occupancy of β2-adrenergic agonists, with a focus on the investigational long-acting β2-agonist (LABA), milveterol. While specific clinical receptor occupancy data for this compound is not publicly available, this document outlines the foundational principles and detailed protocols applicable to its study, drawing on established methods for other LABAs.
Introduction to this compound and Receptor Occupancy
This compound (also known as GSK159797) is a selective, long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic effect is mediated by binding to and activating β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation[2].
Receptor occupancy (RO) studies are crucial in drug development to understand the relationship between drug dosage, target engagement, and clinical response. For inhaled therapies like this compound, these studies can help optimize dosing regimens to maximize therapeutic benefit while minimizing potential side effects. Positron Emission Tomography (PET) and in vitro radioligand binding assays are key techniques for quantifying receptor occupancy[3][4].
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound, like other β2-agonists, stimulates the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates an intracellular signaling cascade that results in the relaxation of airway smooth muscle.
The binding of this compound to the β2-adrenergic receptor leads to a conformational change in the receptor, activating the associated Gs alpha subunit of the G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and bronchodilation[2].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pulmonary PET imaging confirms preferential lung target occupancy of an inhaled bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Milveterol solubility issues
Disclaimer: Milveterol (also known as GSK159797) is a long-acting β(2)-adrenoceptor agonist.[1][2] While information on its clinical development exists, detailed public data regarding its solubility characteristics for research purposes is limited. This guide provides general strategies and best practices for handling poorly soluble compounds, using this compound as a representative example. The protocols and data presented are illustrative and should be adapted based on empirical testing.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended first step?
A1: For highly lipophilic compounds like many small molecule agonists, direct dissolution in aqueous buffers is often unsuccessful. The standard initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with most in vitro assays at low final concentrations (typically <0.5%).[3]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What causes this and how can I fix it?
A2: This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, consider the following troubleshooting steps:
-
Reduce Final Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.[3]
-
Use a Co-solvent: A mixture of solvents can sometimes maintain solubility more effectively than a single one.[4]
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the stock into a smaller volume of medium while vortexing, and then add this intermediate dilution to the final volume.
-
Increase Mixing Energy: Add the DMSO stock to the aqueous solution while vigorously vortexing or stirring to promote rapid dispersion.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.
Q3: Are there alternative solvents to DMSO if it is incompatible with my experimental system?
A3: Yes, other common water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent should be empirically determined based on both the compound's solubility and the tolerance of the experimental system (e.g., cell line, protein) to the solvent.
Q4: How can I improve the long-term stability of my this compound stock solution?
A4: To ensure consistency between experiments, prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO), aliquot it into small, single-use volumes, and store at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution over time.
Q5: What are more advanced methods to improve this compound solubility for in vivo studies?
A5: For animal studies requiring aqueous formulations, more advanced techniques are often necessary. These can include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Use of Excipients: Surfactants (e.g., Tween® 80, SLS) can be used to form micelles that encapsulate the compound.
-
Complexation: Cyclodextrins are often used to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior, effectively shielding the poorly soluble drug from the aqueous environment.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.
Troubleshooting Common Solubility Issues
This section provides a structured approach to resolving common problems encountered when working with this compound and other poorly soluble compounds.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound powder does not dissolve in DMSO. | Insufficient solvent volume or low intrinsic solubility. | Increase the volume of DMSO. Apply gentle heat (37°C) and vortex or sonicate for 5-10 minutes. If it still fails to dissolve, the compound may have very low solubility even in organic solvents. |
| Precipitation occurs upon dilution into aqueous buffer. | Supersaturation and "crashing out." | Decrease the final concentration of the compound. Lower the percentage of organic co-solvent (e.g., DMSO) in the final solution. Add the stock solution to the buffer while vortexing vigorously. Consider using solubility enhancers like cyclodextrins. |
| Solution appears cloudy or hazy (turbid). | Formation of fine precipitate or aggregates. | Visually inspect the solution against a dark background. Centrifuge the sample at high speed (>10,000 x g) for 10 minutes; a pellet indicates precipitation. Use dynamic light scattering (DLS) to detect nano-scale aggregates if the issue persists. Reformulate using surfactants or other anti-aggregation agents. |
| Inconsistent results between experimental replicates. | Inhomogeneous stock solution or precipitation during the assay. | Ensure the stock solution is fully dissolved and vortexed before each use. Prepare fresh dilutions for each experiment. Visually confirm the absence of precipitate in the final assay plate wells under a microscope. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator water bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution (Molecular Weight of this compound: 435.52 g/mol ).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed.
-
If dissolution is slow, place the tube in a 37°C water bath or a sonicator for 5-10 minutes, followed by further vortexing.
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer. The shake-flask method is a gold-standard technique for this purpose.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Set the orbital shaker to a constant temperature (e.g., 25°C or 37°C).
-
Add a small, known volume of the this compound DMSO stock solution to a glass vial containing a known volume of the aqueous buffer. Choose a volume that results in a final concentration well above the expected solubility limit, ensuring excess solid will be present.
-
Cap the vials securely and place them on the orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, remove the vials and let them stand to allow larger particles to settle.
-
Carefully collect a sample from the supernatant. To separate the dissolved compound from any undissolved solid, centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting common solubility problems.
Representative Signaling Pathway for this compound
This compound is a β2-adrenergic receptor agonist. These receptors are a class of G-protein coupled receptors (GPCRs). When activated, they initiate a signaling cascade that leads to smooth muscle relaxation.
Caption: A simplified GPCR signaling cascade initiated by this compound.
References
Technical Support Center: Optimizing Milveterol Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the experimental conditions for in vitro studies involving Milveterol, a long-acting beta-2 adrenergic receptor agonist.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response to this compound | Suboptimal this compound concentration: The concentration may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range (e.g., 1 nM to 10 µM) to identify the EC50. |
| Cell line suitability: The cell line may not express sufficient levels of the beta-2 adrenergic receptor. | Confirm beta-2 adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express this receptor. | |
| Incorrect experimental conditions: Incubation time may be too short, or other assay conditions may not be optimal. | Optimize incubation time. For cAMP assays, a short stimulation (5-30 minutes) is often sufficient. Ensure all reagents are fresh and properly prepared. | |
| Receptor desensitization/downregulation: Prolonged exposure to agonists can lead to reduced receptor responsiveness.[1] | For longer-term studies, consider intermittent dosing or co-treatment with agents that can prevent receptor downregulation, if appropriate for the experimental design. | |
| High background signal in assays | Contamination: Cell culture or reagents may be contaminated. | Ensure aseptic techniques are followed. Test for mycoplasma contamination. Use fresh, sterile reagents. |
| Assay-specific issues: Non-specific binding in receptor assays or high basal activity in signaling assays. | Include appropriate controls (e.g., vehicle-only, non-specific binding controls). Optimize washing steps in binding assays. For cAMP assays, consider using a phosphodiesterase inhibitor like IBMX to increase the signal window.[2] | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect responsiveness. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting steps. | |
| Reagent stability: this compound or other critical reagents may have degraded. | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Evidence of cytotoxicity at higher concentrations | Drug-induced toxicity: High concentrations of any compound can be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your specific cell line. Use concentrations below the toxic threshold for your functional assays. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic.[3] Include a vehicle control with the same solvent concentration in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a long-acting beta-2 adrenergic receptor agonist.[4] It binds to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
Q2: What is a good starting concentration range for this compound in an in vitro experiment?
A2: For an initial dose-response experiment, a broad concentration range is recommended to determine the EC50 (half-maximal effective concentration). A typical starting range for a potent beta-2 agonist would be from 10⁻¹⁰ M to 10⁻⁵ M. Based on studies with other beta-2 agonists, an optimal concentration for ADRB2 receptor expression has been suggested to be around 10⁻⁶ M.
Q3: How can I measure the cellular response to this compound?
A3: The most common method is to measure the production of cAMP, the second messenger in the beta-2 adrenergic signaling pathway. Commercially available cAMP assay kits (e.g., HTRF, ELISA, AlphaScreen) are widely used for this purpose. Other functional assays can include measuring downstream effects such as smooth muscle relaxation in tissue bath experiments or changes in gene expression.
Q4: My cells are not responding to this compound, but they respond to Isoproterenol. What could be the reason?
A4: Isoproterenol is a non-selective beta-adrenergic agonist, while this compound is selective for the beta-2 adrenergic receptor. If your cells respond to isoproterenol but not this compound, it is possible that the observed response to isoproterenol is mediated by beta-1 adrenergic receptors. It is crucial to confirm the expression of beta-2 adrenergic receptors in your cell line.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time depends on the specific assay. For measuring acute signaling events like cAMP production, a short incubation time of 5 to 30 minutes is typically sufficient. For longer-term studies, such as those investigating changes in gene expression or cell proliferation, incubation times can range from hours to days. However, be mindful of potential receptor desensitization and downregulation with prolonged agonist exposure.
Quantitative Data Summary
Since specific quantitative data for this compound's in vitro performance is not widely available in the public domain, the following table provides illustrative data for other common beta-2 adrenergic agonists to serve as a reference for experimental design. Researchers should determine these values empirically for this compound in their specific experimental system.
| Compound | Cell Type | Assay | EC50 | Reference |
| Isoproterenol | Mouse Testicular Interstitial Cells | Androgen Production | ~1 nM | |
| Salbutamol | Mouse Testicular Interstitial Cells | Androgen Production | ~9 nM | |
| Clenbuterol | C2C12 Myoblasts | ADRB2 Expression | 10⁻⁶ M (Optimal) | |
| Formoterol | Asthmatic Airway Smooth Muscle Cells | cAMP Production | 10⁻⁸ M - 10⁻⁷ M (Tested) | |
| Albuterol | Asthmatic Airway Smooth Muscle Cells | cAMP Production | 10⁻⁸ M - 10⁻⁷ M (Tested) |
Experimental Protocols
cAMP Assay Protocol
This protocol provides a general guideline for measuring intracellular cAMP levels following this compound stimulation.
Materials:
-
Cell line expressing beta-2 adrenergic receptors
-
Cell culture medium
-
This compound
-
Isoproterenol (as a positive control)
-
Propranolol (as a beta-blocker/negative control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
Preparation of Stimulation Buffer: Prepare a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and controls (Isoproterenol, Propranolol) in the stimulation buffer.
-
Cell Stimulation: Remove the starvation medium and add the compound dilutions to the cells. Incubate for 5-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Cell Viability (MTT) Assay
This protocol is for assessing the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low this compound response.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to reduce variability in Milveterol cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Milveterol cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] It works by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[4][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP ultimately leads to smooth muscle relaxation, such as bronchodilation.
Q2: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological, technical, and environmental. Common issues include inconsistent cell health and passage number, pipetting errors, "edge effects" in microplates, temperature and CO2 fluctuations, and variability in reagent quality.
Q3: How does cell culture maintenance affect assay reproducibility?
Consistent cell culture practices are critical for reproducible results. Factors such as using a consistent cell source, maintaining a regular passaging schedule to avoid confluency, using authenticated cell lines, and ensuring the media and supplements are of high quality and consistent from batch to batch can significantly reduce variability.
Q4: What is the "edge effect" and how can I minimize it?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the inner wells, often due to increased evaporation and temperature gradients. This can lead to significant variability in results. To minimize this, you can leave the outer wells empty and fill them with sterile water or media, use specially designed plates with moats or reservoirs, and ensure proper plate sealing.
Troubleshooting Guide
High variability in your this compound cell-based assay can manifest in several ways, such as high coefficient of variation (%CV) between replicates or inconsistent results between experiments. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| High %CV in Replicates | Inaccurate or inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous liquids. Ensure consistent tip immersion depth. | %CV < 15% |
| Non-uniform cell seeding. | Mix cell suspension thoroughly before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | More consistent cell monolayer across wells. | |
| Bubbles in wells. | Pipette gently down the side of the well. Centrifuge plates briefly after reagent addition. | Reduced light scatter and more accurate readings. | |
| Inconsistent Plate-to-Plate Results | Variation in cell passage number or confluency. | Use cells within a defined passage number range. Seed cells from flasks at a consistent confluency. | Improved day-to-day reproducibility. |
| Different lots of reagents (e.g., serum, media). | Qualify new lots of critical reagents before use. Purchase larger batches of reagents to use across multiple experiments. | Reduced batch-to-batch variability. | |
| Temperature fluctuations during incubation. | Ensure the incubator is properly calibrated and maintains a stable temperature. Avoid opening the incubator door frequently. | Consistent reaction kinetics across plates. | |
| Low Signal-to-Background Ratio | Suboptimal cell density. | Perform a cell titration experiment to determine the optimal cell number that gives the best signal window. | Increased assay sensitivity. |
| Inactive or degraded reagents. | Store reagents according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | Stronger positive control signal. | |
| Incorrect plate type for the assay readout. | Use white plates for luminescence, black plates for fluorescence, and clear plates for absorbance assays. | Maximized signal and minimized background. | |
| High Background Signal | Contaminated reagents or buffers. | Use high-purity water and reagents. Filter-sterilize buffers. | Lower signal in negative control wells. |
| Autofluorescence of cells or compounds. | Include an "unstained" or "no-reagent" control to measure baseline fluorescence. | More accurate quantification of the specific signal. | |
| Insufficient washing steps (in assays like ELISA). | Increase the number and vigor of wash steps. | Reduced non-specific binding of detection reagents. |
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Culture Maintenance : Culture cells in the recommended medium supplemented with the appropriate serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Passaging : Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase. Use a consistent detachment protocol (e.g., trypsinization time).
-
Cell Counting : After detachment, perform an accurate cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion.
-
Cell Seeding : Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed medium.
-
Plating : Dispense the cell suspension into the microplate wells, ensuring a uniform distribution. Gently swirl the plate to mix.
-
Incubation : Incubate the plate for the required time to allow for cell attachment and growth before starting the assay.
Generic this compound Stimulation Assay (cAMP Measurement)
-
Cell Plating : Seed cells in a 96-well plate at the optimized density and incubate overnight.
-
Compound Preparation : Prepare a serial dilution of this compound and control compounds in the appropriate assay buffer.
-
Cell Starvation (Optional) : Depending on the cell line and assay sensitivity, you may need to replace the growth medium with a serum-free medium for a few hours prior to the assay.
-
Compound Addition : Remove the medium from the wells and add the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate at 37°C for the optimized stimulation time.
-
Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assay) according to the manufacturer's protocol.
-
Data Analysis : Plot the response (e.g., fluorescent or luminescent signal) against the log of the compound concentration to generate a dose-response curve and calculate parameters like EC50.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the β2-AR, leading to cAMP production and a cellular response.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for performing a cell-based assay.
Troubleshooting Flowchart for High Variability
Caption: A logical guide to troubleshooting high variability in cell-based assays.
References
- 1. This compound | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Milveterol in experiments
Technical Support Center: Milveterol
Disclaimer: this compound is a fictional compound. This guide is based on the well-characterized pharmacology of β2-adrenergic receptor (β2AR) agonists. The principles, protocols, and troubleshooting advice provided are grounded in established science for this drug class and are intended to serve as a robust framework for researchers working with similar novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
A1: this compound is a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it is expected to activate the Gαs subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[1][2] This signaling cascade is responsible for its therapeutic effects, such as smooth muscle relaxation in the airways.[3]
Q2: What are the most common off-target effects observed with β2AR agonists like this compound?
A2: Off-target effects primarily arise from the drug interacting with unintended molecular targets.[4][5] For β2AR agonists, these often involve:
-
Cardiovascular Effects: At higher concentrations, this compound may lose its selectivity and bind to β1-adrenergic receptors, which are predominant in the heart. This can lead to tachycardia (increased heart rate) and increased cardiac contractility.
-
Musculoskeletal Effects: Activation of β2ARs in skeletal muscle can cause tremors.
-
Metabolic Effects: β2AR stimulation can promote glycogenolysis and increase cellular potassium uptake, potentially leading to hyperglycemia and hypokalemia, respectively.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Differentiating these effects is critical for accurate data interpretation. Key strategies include:
-
Use of Selective Antagonists: Pre-treatment with a selective β2AR antagonist (e.g., ICI-118,551) should block the on-target effects of this compound. If an effect persists, it is likely off-target. Conversely, using a β1-selective antagonist (e.g., Atenolol) can help determine if cardiac effects are mediated by β1ARs.
-
Cell Lines with Varied Receptor Expression: Utilize cell lines that endogenously express only the β2AR, only other adrenergic receptor subtypes (e.g., β1AR), or are devoid of adrenergic receptors (knockout lines).
-
Dose-Response Analysis: On-target effects should occur at lower concentrations consistent with this compound's high affinity for the β2AR. Off-target effects typically require significantly higher concentrations.
Q4: What are the essential controls for any experiment involving this compound?
A4: Robust controls are fundamental. Always include:
-
Vehicle Control: The solvent used to dissolve this compound, to control for any effects of the vehicle itself.
-
Positive Control: A well-characterized, non-selective β-agonist like Isoproterenol to confirm that the experimental system (e.g., cells, tissues) is responsive.
-
Negative/Antagonist Control: A broad-spectrum β-blocker like Propranolol to demonstrate that the observed effects are mediated through β-adrenergic receptors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity or apoptosis at concentrations expected to be selective. | 1. Chemical-based toxicity unrelated to receptor binding. 2. Off-target effects on critical cellular pathways (e.g., mitochondrial function). | 1. Perform a cell viability assay (e.g., MTT, LDH) across a wide concentration range. 2. Test a structurally different β2AR agonist; if the toxicity is not observed, it suggests a chemical-based effect of this compound. 3. Use an antagonist to see if it rescues the cells. If not, the toxicity is receptor-independent. |
| Inconsistent or diminishing response in long-term stimulation assays (>6 hours). | 1. Receptor Desensitization: Prolonged agonist exposure leads to phosphorylation and uncoupling of the receptor from G-proteins. 2. Receptor Downregulation: The cell internalizes and degrades receptors, reducing the total number available. | 1. Conduct time-course experiments to identify the optimal stimulation window before desensitization occurs. 2. Consider using washout periods or intermittent dosing protocols in your experimental design. 3. Measure receptor expression levels via Western Blot or qPCR after prolonged treatment. |
| This compound elicits a response in a cell line presumed to be β2AR-negative. | 1. Low, undetected levels of endogenous β2AR expression. 2. Expression of other adrenergic receptor subtypes that couple to the same signaling pathway (e.g., β1AR). 3. Non-specific, off-target pharmacological effects at high concentrations. | 1. Verify receptor expression using highly sensitive methods like qPCR or by performing a radioligand binding assay. 2. Use selective antagonists for other β-adrenergic subtypes to see if the response is blocked. 3. Repeat the experiment using a much lower concentration of this compound, closer to its EC50 for the β2AR. |
Quantitative Data Summary
The following tables present hypothetical but realistic pharmacological data for this compound, characteristic of a selective β2AR agonist.
Table 1: Receptor Binding and Functional Potency Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Assay) | Selectivity over β2AR (Fold Difference) |
| β2-Adrenergic | 1.5 | 5.2 | 1 |
| β1-Adrenergic | 180 | 650 | 120x (Ki), 125x (EC50) |
| α1-Adrenergic | >10,000 | >10,000 | >6,600x |
| α2-Adrenergic | >10,000 | >10,000 | >6,600x |
Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration Range | Rationale |
| In Vitro Cell-Based Assays | 1 nM - 100 nM | This range covers the EC50 for the on-target β2AR while staying well below the concentrations required to activate β1AR, minimizing off-target signaling. |
| Isolated Tissue/Organ Bath | 10 nM - 500 nM | Higher concentrations may be needed due to tissue barriers, but should be kept as low as possible to maintain selectivity. |
| In Vivo Animal Studies | Dose-dependent; aim for plasma concentrations < 150 nM | Titrate dose to achieve desired physiological effect while monitoring for off-target signs (e.g., tachycardia) to establish a therapeutic window. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Selectivity
This protocol determines the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Materials: Membranes from cells expressing either human β1AR or β2AR; [³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand; unlabeled Propranolol (for non-specific binding); assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
Procedure: a. In a 96-well plate, add cell membranes (10-20 µg protein/well). b. Add a fixed concentration of [³H]-DHA (at its Kd value). c. Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M). d. For non-specific binding control wells, add a high concentration of Propranolol (e.g., 10 µM). e. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Data Collection: Harvest the membranes onto filter mats using a cell harvester. Measure the radioactivity of the bound [³H]-DHA using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Functional Potency
This protocol measures the functional output (cAMP production) following receptor activation.
-
Materials: HEK293 cells expressing the target receptor (β1AR or β2AR); stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation; this compound; commercial cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure: a. Seed cells in a 96-well plate and grow to ~90% confluency. b. Starve cells in a serum-free medium for 2-4 hours. c. Pre-incubate cells with the phosphodiesterase inhibitor for 15 minutes. d. Add increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). e. Incubate for 30 minutes at 37°C.
-
Data Collection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response).
Visualizations: Pathways and Workflows
References
Milveterol stability in DMSO and other solvents
Welcome to the Technical Support Center for milveterol. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in DMSO and other common solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound due to its broad solvency. For long-term storage, it is crucial to use anhydrous DMSO to minimize degradation via hydrolysis.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For short-term storage (days to weeks), keeping the this compound stock solution at 4°C is acceptable. For long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C to ensure stability. It is advisable to store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My this compound stock solution in DMSO has been stored at room temperature for an extended period. Is it still viable?
A3: Prolonged storage at room temperature is not recommended as it can lead to the degradation of this compound. It is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If degradation is observed, a fresh stock solution should be prepared.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming or sonication may be carefully applied, provided the compound is not heat-sensitive. A centrifugation step can help pellet any remaining microparticles.
Q5: How does the water content in DMSO affect this compound's stability?
A5: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds, including those with ester or amide functionalities. To mitigate this, always use anhydrous DMSO and handle it in a low-humidity environment. Storing stock solutions in tightly sealed vials with minimal headspace is also recommended.
This compound Stability Data
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table provides a representative stability profile based on general knowledge of β2-adrenergic agonists and small molecule stability studies. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Concentration | Temperature | Duration | Percent Remaining (Hypothetical) | Notes |
| DMSO (anhydrous) | 10 mM | -80°C | 1 year | >99% | Recommended for long-term storage. |
| DMSO (anhydrous) | 10 mM | -20°C | 1 year | >98% | Suitable for long-term storage. |
| DMSO (anhydrous) | 10 mM | 4°C | 3 months | ~95% | Acceptable for short to medium-term storage. |
| DMSO (anhydrous) | 10 mM | Room Temp (25°C) | 1 month | <90% | Not recommended for storage. |
| DMSO (containing 10% water) | 10 mM | 4°C | 2 years | ~85% | Demonstrates the impact of water on long-term stability.[1] |
| Ethanol | 1 mM | 4°C | 1 month | ~97% | Can be an alternative for certain applications, but lower solubility may be a factor. |
| PBS (pH 7.4) | 100 µM | 37°C | 24 hours | <80% | Stability in aqueous buffers is significantly lower, especially at physiological temperatures. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO (≥99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound hydrochloride and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into multiple small-volume amber vials, ensuring minimal headspace. Tightly seal the vials.
-
Time-Zero Analysis (T0): Immediately prepare a sample for HPLC analysis by diluting an aliquot of the stock solution with the mobile phase to a suitable concentration (e.g., 10 µM). This will serve as the baseline (100% purity).
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the aliquot to thaw and come to room temperature. Vortex to ensure homogeneity. Prepare the sample for HPLC analysis as in step 3.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the this compound peak to the T0 sample's peak area.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 280 nm for compounds with a phenolic ring).
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound hydrochloride stock solution (1 mg/mL in a suitable solvent like methanol or water)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for a predetermined time. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for a predetermined time, protected from light.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at a high temperature (e.g., 80°C) for a predetermined time.
-
Photodegradation: Expose a vial of the this compound stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a predetermined time. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Visualizations
This compound Signaling Pathway
This compound is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation.
Caption: this compound activates the β2-adrenergic receptor, initiating a signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in a given solvent.
Caption: Workflow for conducting a stability study of this compound in DMSO.
References
Technical Support Center: Beta-2 Agonist Functional Assays
Welcome to the technical support center for beta-2 agonist functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays used to screen for beta-2 agonists?
A1: The most common functional assays for screening beta-2 agonists are designed to measure the downstream consequences of beta-2 adrenergic receptor (β2AR) activation. These typically include:
-
cAMP Assays: These assays directly measure the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2AR signaling pathway.[1][2] Activation of the β2AR, a Gs-coupled receptor, stimulates adenylyl cyclase to produce cAMP.[3][4][5]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) linked to a promoter containing a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of transcription factors that bind to the CRE and drive the expression of the reporter gene.
-
Label-Free Assays: These assays, such as those using dynamic mass redistribution (DMR), measure global cellular responses to receptor activation in real-time without the need for labels. They can detect integrated cellular responses downstream of receptor activation.
Q2: Why am I seeing a high background signal in my cAMP assay?
A2: High background signal in a cAMP assay can be caused by several factors:
-
Basal Adenylyl Cyclase Activity: Cells may have a high basal level of adenylyl cyclase activity, leading to cAMP production even without agonist stimulation.
-
Phosphodiesterase (PDE) Inhibition: If using a broad-spectrum PDE inhibitor, it might not be completely effective, or the concentration might be suboptimal, leading to an accumulation of basal cAMP. The use of a pan-PDE inhibitor like IBMX is often recommended to ensure proper cAMP accumulation.
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to aberrant signaling and higher background. It is crucial to use cells at an optimal density and ensure they are healthy.
-
Reagent Issues: Contaminated reagents or assay buffers can contribute to high background.
Q3: My signal-to-noise ratio is very low. How can I improve it?
A3: A low signal-to-noise ratio can obscure real experimental effects. To improve it:
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without increasing the background.
-
Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for your agonist and optimize the incubation time. A kinetic study of cAMP accumulation can help determine the optimal time point for measurement.
-
Choice of Assay Kit: Different cAMP assay kits have varying sensitivities. Consider trying a more sensitive assay format, such as those based on HTRF, FRET, or BRET.
-
Receptor Expression Levels: If using a recombinant cell line, the level of β2AR expression can significantly impact the signal window. Sub-optimal expression can lead to a weak response.
Q4: What is receptor desensitization and how does it affect my assay?
A4: Receptor desensitization is a process where prolonged or repeated exposure to an agonist leads to a diminished response. For the β2AR, this is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein, thereby reducing cAMP signaling. In functional assays, desensitization can lead to:
-
A decrease in the maximal response (Emax) with prolonged agonist incubation.
-
A rightward shift in the potency (EC50) of the agonist.
-
Complete loss of responsiveness to subsequent agonist stimulation.
The rate and extent of desensitization can depend on the specific agonist used, with full agonists often causing more rapid and profound desensitization than partial agonists.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Reporter Gene Assay
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use a calibrated multichannel pipette and prepare a master mix for reagents to be added to all wells. |
| Inconsistent Transfection Efficiency | Optimize the transfection protocol by testing different DNA-to-transfection reagent ratios. Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the data from the experimental reporter (e.g., Firefly luciferase). |
| Cell Plating Inconsistency | Ensure even cell distribution when plating by thoroughly resuspending the cell solution before aliquoting. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Reagent Instability | Prepare fresh reagents, especially luciferase substrates, and protect them from light and repeated freeze-thaw cycles. |
Issue 2: No or Weak Signal in a cAMP Assay
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression of functional β2AR in your cell line using a radioligand binding assay or qPCR. |
| Inactive Agonist | Check the purity and activity of your beta-2 agonist. Prepare fresh dilutions from a new stock. |
| Suboptimal Assay Conditions | Optimize the cell number, agonist concentration, and incubation time. Ensure the use of an appropriate PDE inhibitor (e.g., IBMX) at an effective concentration to prevent cAMP degradation. |
| Incorrect Assay Procedure | Carefully review the protocol for the specific cAMP assay kit being used. Pay close attention to incubation times and reagent addition steps. |
| Cell Line Issues | The chosen cell line may have low adenylyl cyclase expression or high PDE activity. Asthmatic airway smooth muscle cells, for example, have been shown to have increased PDE4D expression, leading to lower cAMP accumulation. |
Issue 3: Unexpected Results in Label-Free Assays
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The agonist may be interacting with other receptors on the cell surface, leading to a complex and unexpected cellular response. Use a selective β2AR antagonist to confirm that the observed signal is mediated by the β2AR. |
| Cell Health and Adhesion | Label-free assays are sensitive to changes in cell morphology and adhesion. Ensure cells are healthy, well-adhered, and form a uniform monolayer. |
| Compound Interference | The compound itself might have optical properties that interfere with the detection technology. Run a compound-only control (no cells) to check for interference. |
| Complex Signaling Pathways | The β2AR can couple to multiple signaling pathways beyond Gs, including Gi and β-arrestin-mediated pathways, which can contribute to the overall label-free signal. This can lead to different signal profiles for biased agonists. |
Experimental Protocols & Methodologies
Protocol 1: cAMP Measurement using a Homogeneous Luminescent Assay
This protocol is a generalized procedure based on common commercial kits (e.g., cAMP-Glo™).
Principle: This assay is based on the competition of cellular cAMP and a known amount of a labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The detected signal is inversely proportional to the amount of cAMP in the sample.
Methodology:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a predetermined optimal density and culture overnight.
-
Agonist Stimulation:
-
Prepare serial dilutions of the beta-2 agonist in a suitable assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate for the optimized duration at 37°C.
-
-
Cell Lysis and Detection:
-
Add the cell lysis reagent containing the labeled cAMP and the anti-cAMP antibody.
-
Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Add the detection reagent (e.g., a substrate for the enzyme label).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to determine EC50 and Emax values.
-
Protocol 2: Reporter Gene Assay using Luciferase
This protocol is a general guide for a CRE-luciferase reporter assay.
Principle: Activation of the β2AR increases intracellular cAMP, which in turn activates the transcription of a luciferase reporter gene under the control of a cAMP response element (CRE). The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a plasmid containing the β2AR gene and a reporter plasmid containing the luciferase gene downstream of a CRE promoter.
-
A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the beta-2 agonist in serum-free medium.
-
Replace the culture medium with the agonist dilutions.
-
Incubate for an optimized period (typically 4-6 hours) to allow for gene transcription and translation.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate at room temperature with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase assay reagent to each well.
-
Measure the luminescence immediately using a luminometer.
-
If using a dual-luciferase system, add the stop reagent and the Renilla luciferase substrate, and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Plot the normalized luminescence against the log of the agonist concentration to determine EC50 and Emax values.
-
Visualizations
Signaling Pathway
References
- 1. cAMP-Glo™ Assay Protocol [promega.jp]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results in Milveterol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Milveterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
This compound is a β2AR agonist. Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation primarily stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), resulting in the relaxation of airway smooth muscle, a process known as bronchodilation.[1]
Q2: We observe a lower-than-expected cAMP response to this compound in our cell-based assay. What are the potential causes?
Several factors could contribute to a diminished cAMP response. These can be broadly categorized into issues with the experimental setup and specific pharmacological properties of the system.
Troubleshooting Guide: Unexpected Results
This guide addresses specific unexpected outcomes in a question-and-answer format, providing potential explanations and recommended actions.
Issue 1: Lower than Expected Potency or Efficacy in cAMP Assays
Question: Our dose-response curve for this compound shows a significantly right-shifted EC50 value and a lower maximal response compared to reference agonists like isoproterenol. What could be the issue?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Cell Health and Passage Number | Cells that are unhealthy, have been passaged too many times, or are overgrown can exhibit altered receptor expression and signaling capacity. | Ensure cells are healthy and within a low passage number. Optimize cell seeding density to avoid overconfluence. |
| Receptor Desensitization/Internalization | Prolonged or high-concentration agonist exposure can lead to phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and PKA. This promotes β-arrestin binding, which uncouples the receptor from G proteins and can lead to its internalization, reducing the number of receptors available at the cell surface.[2][3][4] | Reduce the incubation time with this compound. Perform a time-course experiment to identify the optimal stimulation period before significant desensitization occurs. Consider using a cell line with a lower receptor expression level. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs degrade cAMP. High PDE activity in your cell line can dampen the cAMP signal. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal window.[5] |
| Reagent Stability | This compound, like any small molecule, can degrade over time, especially with improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Assay Component Interference | Components of the cell culture medium or assay buffer (e.g., serum, certain pH indicators) can interfere with the assay chemistry. | Use a serum-free assay buffer for the stimulation step. Check the compatibility of all buffer components with your cAMP assay kit. |
Issue 2: No Significant β-Arrestin Recruitment Detected
Question: We observe a robust cAMP response with this compound, but our β-arrestin recruitment assay (e.g., PathHunter®, Tango™) shows a very weak or no signal. Is this expected?
Possible Causes and Troubleshooting Steps:
This phenomenon could be indicative of "biased agonism," where a ligand preferentially activates one signaling pathway over another (G-protein signaling vs. β-arrestin recruitment).
| Potential Cause | Explanation | Recommended Action |
| Biased Agonism | This compound may be a G-protein-biased agonist for the β2AR, meaning it potently activates the Gαs pathway leading to cAMP production but is a weak activator of β-arrestin recruitment. This is a known phenomenon for some GPCR ligands. | This could be a genuine and interesting pharmacological property of this compound. To confirm, test other known β2AR agonists with varying bias profiles in parallel. Characterize the downstream functional consequences of this bias. |
| Assay Sensitivity and Kinetics | The kinetics of β-arrestin recruitment can differ from G-protein activation. The interaction might be transient (Class A) or stable (Class B). Your assay endpoint might be missing the peak recruitment window. | Perform a time-course experiment for the β-arrestin recruitment assay (e.g., measurements at 5, 15, 30, 60, and 90 minutes) to determine the optimal incubation time. |
| Receptor-Fusion Protein Interference | Many β-arrestin assays use receptors tagged with enzyme fragments or fluorescent proteins. These tags, particularly at the C-terminus, can sometimes interfere with GRK phosphorylation sites or the β-arrestin binding interface. | If possible, test this compound in an alternative β-arrestin recruitment assay that uses a different tagging strategy or an untagged receptor. |
| Low GRK Expression | β-arrestin recruitment is dependent on prior receptor phosphorylation by GRKs. The cell line used may have low endogenous levels of the relevant GRKs. | Overexpress the relevant GRK (typically GRK2/3 for β2AR) in your cell line to enhance receptor phosphorylation and potentially amplify the β-arrestin recruitment signal. |
Issue 3: Unexpected Antagonistic or Partial Agonist Behavior at High Concentrations
Question: At high concentrations, the dose-response curve for this compound plateaus and then declines, showing an inhibitory effect. Why is this happening?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Receptor Downregulation | Very high concentrations of a potent agonist can cause profound and rapid receptor desensitization and internalization, leading to a net decrease in the overall signal at later time points. | Shorten the agonist stimulation time in your experimental protocol. Analyze the response at earlier time points (e.g., 5-10 minutes) before significant downregulation occurs. |
| Off-Target Effects | At high concentrations, this compound might interact with other receptors or cellular targets that have opposing effects on adenylyl cyclase (e.g., a Gi-coupled receptor) or that are cytotoxic. While β2AR agonists are generally selective, off-target effects can occur. | Perform a counterscreen against a panel of other GPCRs, particularly Gi-coupled receptors. Assess cell viability at the high concentrations of this compound using an assay like MTT or Trypan Blue exclusion. |
| Compound Cytotoxicity | High concentrations of any compound can be toxic to cells, leading to a general shutdown of cellular processes, including signaling. | Measure cell viability in parallel with your functional assay to ensure the observed inhibition is not due to cell death. |
| Substrate Depletion | In a highly stimulated system, the substrate for adenylyl cyclase, ATP, could become depleted, leading to a drop in cAMP production. | This is less common but possible. Ensure your assay buffer contains adequate energy substrates. Check the manufacturer's notes for your specific assay kit. |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol outlines a typical workflow for measuring this compound-induced cAMP production in a cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend them in a serum-free stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Determine cell density and adjust to the optimized concentration (e.g., 1,000-5,000 cells/well).
-
Dispense the cell suspension into a white, opaque 384-well microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in the stimulation buffer.
-
Add the compounds to the wells containing the cells. Include a vehicle control (buffer only).
-
-
Stimulation:
-
Incubate the plate at room temperature or 37°C for the optimized duration (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF®, GloSensor™, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 and Emax values using a non-linear regression model (e.g., four-parameter logistic fit).
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a general method for assessing β-arrestin recruitment using a technology like DiscoverX's PathHunter®.
-
Cell Preparation:
-
Use a cell line engineered to co-express the β2AR fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Plate the cells in a white, solid-bottom 384-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference agonist in an appropriate assay buffer.
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for the optimized duration (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents containing the enzyme substrate as per the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition:
-
Read the plate on a standard luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the compound concentration and fit the data to a non-linear regression model to determine EC50 and Emax.
-
Visualizations
Caption: Canonical Gαs signaling pathway activated by this compound.
Caption: Workflow of β2AR desensitization and internalization.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Tachyphylaxis in Long-Acting Beta-Agonist Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals studying long-acting beta-agonists (LABAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at understanding and controlling for tachyphylaxis, the rapid decrease in response to a drug following repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-acting beta-agonists (LABAs)?
A1: Tachyphylaxis to LABAs is a phenomenon where the repeated or continuous administration of these drugs leads to a diminished therapeutic response, such as reduced bronchodilation.[1] This occurs due to complex regulatory processes at the cellular level, primarily involving the β2-adrenergic receptor (β2AR).[2]
Q2: What are the primary molecular mechanisms responsible for LABA-induced tachyphylaxis?
A2: The primary mechanisms involve the desensitization and downregulation of β2-adrenergic receptors.[3]
-
Desensitization: This is a rapid process that uncouples the receptor from its downstream signaling pathway. Key players in this process include G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA), which phosphorylate the β2AR.[4][5] This phosphorylation promotes the binding of β-arrestin, which sterically hinders the G-protein coupling and subsequent activation of adenylyl cyclase, thereby reducing cyclic AMP (camp) production.
-
Downregulation: This is a slower process that involves a decrease in the total number of β2-adrenergic receptors on the cell surface. Prolonged agonist exposure can lead to increased receptor internalization and degradation, as well as decreased synthesis of new receptors.
Q3: How can I experimentally induce and measure tachyphylaxis to LABAs in vitro?
A3: Tachyphylaxis can be induced in cell cultures, such as human airway smooth muscle (HASM) cells or cell lines expressing β2AR (e.g., A431 or HEK-293 cells), by prolonged exposure to a LABA. The subsequent loss of responsiveness can be measured by challenging the cells with a β-agonist and quantifying the downstream signaling, typically by measuring cAMP levels.
Q4: What is a washout period and why is it important in LABA studies?
A4: A washout period is a drug-free interval in a clinical or preclinical study. It is crucial for ensuring that the effects of a previously administered drug do not carry over and influence the response to a subsequent treatment. In LABA tachyphylaxis studies, a washout period is necessary to allow for the resensitization of the β2-adrenergic receptors before initiating a new treatment arm. The duration of the washout period depends on the pharmacokinetic properties of the specific LABA being studied. For instance, a washout period of one week has been used in studies involving formoterol. In a crossover study comparing formoterol and salmeterol, a washout period of 2-7 days was implemented between treatments.
Q5: Can corticosteroids help in controlling for tachyphylaxis?
A5: Corticosteroids have been investigated for their potential to mitigate or reverse β2-agonist-induced tachyphylaxis. Some studies suggest that corticosteroids can upregulate the expression of β2-adrenergic receptors and may help restore receptor function. However, the evidence is not entirely consistent, and the clinical significance of this effect is still under investigation. Some research indicates that while corticosteroids are beneficial in combination therapy for asthma management, they may not completely prevent the development of tolerance to the bronchodilator effects of LABAs.
Troubleshooting Guides
Problem 1: I am not observing tachyphylaxis in my in vitro experiment.
| Possible Cause | Troubleshooting Step |
| Insufficient Agonist Concentration or Incubation Time | Ensure that the concentration of the LABA and the duration of the pre-incubation are sufficient to induce desensitization. Refer to literature for effective dose ranges and time courses for the specific agonist and cell type you are using. For example, incubation with isoproterenol for 16 hours has been shown to decrease βAR mRNA levels. |
| Cell Line Issues | Verify the expression and functionality of the β2-adrenergic receptors in your cell line. Passage number can affect receptor expression and signaling. |
| Assay Sensitivity | Your cAMP assay may not be sensitive enough to detect subtle changes in receptor signaling. Optimize your assay conditions, including cell number, stimulation time, and the use of phosphodiesterase (PDE) inhibitors to prevent cAMP degradation. |
| Incorrect Agonist | Confirm the identity and purity of your LABA. |
Problem 2: High variability in my cAMP measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of your assay plate. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize variability in reagent addition. |
| Timing of Assay Steps | Be precise and consistent with the timing of agonist addition, cell lysis, and reagent additions for the cAMP assay. |
| Presence of Phosphodiesterases (PDEs) | Cellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to stabilize the cAMP signal. |
| Agonist-stimulated cAMP level exceeds the linear range of the standard curve | Reduce the concentration of the agonist or the incubation time. Alternatively, dilute the sample before measurement. |
Problem 3: Difficulty distinguishing between receptor desensitization and downregulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Points | Desensitization is a rapid process, occurring within minutes to hours, while downregulation is a slower process, typically observed after several hours to days of agonist exposure. Design your experiment with appropriate time points to capture both phenomena. |
| Lack of Specific Assays | Use specific assays to differentiate between the two mechanisms. Receptor binding assays using radiolabeled ligands can quantify the total number of receptors (downregulation). Functional assays, such as cAMP measurement, assess the coupling of the receptor to its signaling pathway (desensitization). |
Experimental Protocols
Protocol 1: In Vitro Induction and Measurement of Tachyphylaxis in Human Airway Smooth Muscle (HASM) Cells
Objective: To induce tachyphylaxis in cultured HASM cells by prolonged exposure to a LABA and to measure the subsequent attenuation of the cAMP response.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Cell culture medium (e.g., SmGM-2)
-
Long-acting β2-agonist (LABA) of interest (e.g., formoterol, salmeterol)
-
Short-acting β2-agonist (SABA) for challenge (e.g., isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture: Culture HASM cells in appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to minimize basal signaling activity.
-
Induction of Tachyphylaxis:
-
Treat the cells with the LABA of interest at a relevant concentration (e.g., 1 µM) for a prolonged period (e.g., 18-24 hours).
-
Include a vehicle-treated control group.
-
-
Washout:
-
After the incubation period, thoroughly wash the cells with warm PBS to remove the LABA.
-
-
Agonist Challenge:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Challenge both the LABA-pretreated and vehicle-pretreated cells with a range of concentrations of a SABA (e.g., isoproterenol, 10⁻¹⁰ to 10⁻⁵ M) for 10-15 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for the SABA in both the LABA-pretreated and vehicle-pretreated cells.
-
Compare the maximal response (Emax) and the potency (EC50) between the two groups to quantify the degree of tachyphylaxis.
-
Protocol 2: Assessing the Effect of Corticosteroids on LABA-Induced Tachyphylaxis
Objective: To determine if co-treatment with a corticosteroid can prevent or reverse LABA-induced tachyphylaxis.
Methodology:
-
Follow the steps outlined in Protocol 1.
-
In addition to the LABA and vehicle control groups, include the following experimental groups:
-
Corticosteroid alone: Treat cells with the corticosteroid of interest (e.g., dexamethasone, 1 µM) for the same duration as the LABA pre-treatment.
-
LABA + Corticosteroid: Co-treat cells with the LABA and the corticosteroid.
-
-
After the pre-treatment and washout, challenge all groups with the SABA and measure the cAMP response as described in Protocol 1.
-
Compare the dose-response curves across all treatment groups to assess the effect of the corticosteroid on tachyphylaxis.
Data Presentation
Table 1: Effect of Prolonged Formoterol Exposure on Salbutamol Response in Asthmatic Subjects
| Treatment Group | Outcome Measure | Value | 95% Confidence Interval | p-value |
| Placebo | Area Under Salbutamol Response Curve | - | - | - |
| Formoterol (1 week) | Area Under Salbutamol Response Curve | 48% lower than placebo | 28% to 68% | 0.001 |
Data adapted from Haney S, Hancox RJ. Respir Res. 2005.
Table 2: Time-Dependent Decrease in β-Adrenergic Receptor mRNA Levels Following Isoproterenol Exposure in DDT1 MF-2 Cells
| Duration of Isoproterenol (1 µM) Exposure | βAR mRNA Levels (% of Control) |
| 0 hours | 100% |
| 4 hours | ~75% |
| 8 hours | ~60% |
| 16 hours | ~60% |
Data adapted from Hadcock JR, Malbon CC. Proc Natl Acad Sci U S A. 1988.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanisms of β2-adrenergic receptor tachyphylaxis.
Caption: Experimental workflow for in vitro tachyphylaxis assessment.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Description of the protocol for the PRACTICAL study: a randomised controlled trial of the efficacy and safety of ICS/LABA reliever therapy in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Milveterol Assays & Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating β2-adrenergic receptor (β2AR) desensitization in assays involving Milveterol, a long-acting β2AR agonist.[1][2][3] This phenomenon, also known as tachyphylaxis, can lead to reduced signal and inaccurate pharmacological assessment. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain reliable and reproducible data.
Troubleshooting Guide: Diminished Signal in this compound Assays
A common issue encountered in this compound and other β2AR agonist assays is a time-dependent decrease in the cellular response. This is often attributable to receptor desensitization. The following guide provides a systematic approach to troubleshooting and mitigating this effect.
dot
Caption: Troubleshooting logic for diminished cellular response in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in this compound assays?
A1: Receptor desensitization is a process where a receptor, upon prolonged exposure to an agonist like this compound, becomes less responsive to further stimulation.[4] For the β2-adrenergic receptor, this involves a series of cellular events including phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA), followed by the binding of β-arrestin.[4] β-arrestin binding physically blocks the receptor from interacting with its signaling partner, the Gs protein, thus attenuating the downstream signal (e.g., cAMP production). This process can also lead to the removal of receptors from the cell surface through internalization. In the context of an in vitro assay, this can manifest as a transient or diminishing signal over time, leading to an underestimation of this compound's potency and efficacy.
Q2: How quickly does β2AR desensitization occur?
A2: The initial phase of desensitization, driven by GRK-mediated phosphorylation, is very rapid, with a half-time of less than 20 seconds. PKA-mediated desensitization is slightly slower, with a half-time of approximately 3.5 minutes. Significant receptor internalization can be observed within 30 minutes of agonist exposure. The rapid nature of these processes underscores the importance of carefully timing your assay readings.
Q3: Can I prevent desensitization by using a lower concentration of this compound?
A3: While using a lower concentration of this compound might slow the rate of desensitization, it may not be sufficient to elicit a robust enough signal for your assay. It's a balance between achieving a measurable response and minimizing desensitization. A better approach is to perform a time-course experiment at a concentration of this compound that gives a strong signal (e.g., EC80) to determine the optimal window for measurement before significant desensitization occurs.
Q4: Are there chemical inhibitors that can block β2AR desensitization?
A4: Yes, inhibitors of the kinases responsible for receptor phosphorylation can be effective. For instance, heparin can be used to inhibit GRKs, and H-89 can inhibit PKA. By blocking these kinases, you can reduce receptor phosphorylation and subsequent β-arrestin-mediated uncoupling. However, it is crucial to perform control experiments to ensure these inhibitors do not have off-target effects on your assay system.
Q5: Does the choice of cell line matter for desensitization?
A5: Absolutely. The levels of β2AR, GRKs, and β-arrestins can vary significantly between different cell lines. Cell lines with very high, non-physiological expression levels of the β2AR may exhibit more pronounced desensitization. It is advisable to use a cell line with stable and moderate expression of the receptor. If you are creating your own stable cell line, it is good practice to screen multiple clones to find one with optimal expression and minimal desensitization.
Experimental Protocols & Methodologies
Protocol 1: Time-Course Experiment to Determine Optimal Assay Window
Objective: To identify the optimal incubation time for this compound that yields a maximal signal before significant desensitization occurs.
Methodology:
-
Cell Preparation: Plate your chosen cell line (e.g., HEK293 cells stably expressing human β2AR) in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a solution of this compound at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Stimulation: Add the this compound solution to the cells.
-
Time-Course Measurement: Measure the desired assay endpoint (e.g., cAMP levels or β-arrestin recruitment) at multiple time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) post-stimulation.
-
Data Analysis: Plot the signal intensity against time. The optimal incubation time is the point at which the signal is maximal before it begins to decline.
dot
Caption: Workflow for determining the optimal assay window.
Protocol 2: Using Kinase Inhibitors to Mitigate Desensitization
Objective: To reduce receptor desensitization by inhibiting GRK and/or PKA activity.
Methodology:
-
Cell Preparation: Plate cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Prior to adding this compound, pre-incubate the cells with a kinase inhibitor.
-
GRK Inhibition: Use heparin at a concentration range of 5-50 nM for 15-30 minutes.
-
PKA Inhibition: Use a PKA inhibitor like H-89 at a concentration of 5-10 µM for 30 minutes.
-
-
Control Wells: Include control wells with no inhibitor and wells with inhibitor alone to assess baseline effects.
-
Agonist Stimulation: Add this compound and incubate for the previously determined optimal time.
-
Measurement and Analysis: Measure the assay endpoint and compare the signal in the presence and absence of the inhibitor. A sustained or enhanced signal in the presence of the inhibitor indicates successful mitigation of desensitization.
Protocol 3: Assay for β-Arrestin Recruitment
Objective: To directly measure the recruitment of β-arrestin to the β2AR upon this compound stimulation, a key step in desensitization.
Methodology: This protocol is based on enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter or Promega NanoBiT).
-
Cell Line: Use a cell line engineered to co-express the β2AR fused to a small enzyme fragment (e.g., ProLink or SmBiT) and β-arrestin fused to the complementary larger enzyme fragment (e.g., Enzyme Acceptor or LgBiT).
-
Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate the plate according to the manufacturer's instructions (typically 60-90 minutes at 37°C or room temperature).
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
dot
Caption: Signaling pathway of agonist-induced β2AR desensitization.
Data Presentation: Quantitative Effects of Desensitization
The following tables summarize quantitative data related to β2AR desensitization, providing a reference for expected experimental outcomes.
Table 1: Kinetics of β2AR Desensitization Mechanisms
| Mechanism | Key Kinase(s) | Half-Time of Onset | Maximal Effect on Signal | Reference |
| Phosphorylation & Uncoupling | GRK | < 20 seconds | ~60% reduction | |
| PKA | ~3.5 minutes | ~40% reduction | ||
| Receptor Internalization | N/A | ~10 minutes | ~30% of surface receptors |
Table 2: Impact of Agonist Efficacy on β2AR Desensitization (Example Data)
| Agonist | Relative Efficacy (vs. Epinephrine) | Rate of Desensitization | Rate of Internalization | Reference |
| Epinephrine (Full Agonist) | 100% | High | High | |
| Fenoterol (Full Agonist) | 42% | High | High | |
| Albuterol (Partial Agonist) | 4.9% | Moderate | Moderate | |
| Dobutamine (Partial Agonist) | 2.5% | Low | Low | |
| Ephedrine (Partial Agonist) | 1.1% | Low | Low |
Note: The rate of desensitization and internalization generally correlates with the agonist's efficacy.
By understanding the mechanisms of β2AR desensitization and implementing the strategies outlined in this guide, researchers can significantly improve the quality and reliability of their data in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequestration and recycling of beta 2-adrenergic receptors permit receptor resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Unraveling the Pharmacological Profiles of Milveterol and Salmeteral
In the landscape of long-acting β2-adrenergic receptor (LABA) agonists for respiratory diseases, salmeterol has long been a cornerstone therapy. However, the quest for novel agents with optimized properties continues. This guide provides a preclinical comparison of salmeterol with milveterol (also known as GSK159797), a fellow long-acting β2-agonist. While extensive preclinical data for salmeterol is readily available, public domain information on this compound is more limited. This comparison, therefore, synthesizes the available data for both compounds and outlines the standard preclinical assays used to evaluate and compare such agents.
Molecular and Pharmacological Overview
Both this compound and salmeteral are designed to elicit bronchodilation by selectively targeting the β2-adrenergic receptors in the smooth muscle of the airways. Activation of these receptors initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
Salmeterol is recognized as a partial agonist at the β2-adrenergic receptor. Its long duration of action is attributed to its lipophilic side chain, which is thought to anchor the molecule in the cell membrane, allowing for repeated receptor activation.
This compound has been identified as a selective β2-adrenoceptor agonist and has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). While detailed public preclinical data is scarce, its classification as a LABA suggests a pharmacological profile designed for sustained bronchodilator effect.
Quantitative Preclinical Data Comparison
Due to the limited availability of public preclinical data for this compound, a direct quantitative comparison is challenging. The following tables present established preclinical data for salmeterol and highlight the parameters that would be essential for a comprehensive comparison with this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | pKi | Ki (nM) |
| Salmeterol | β2-Adrenergic Receptor | 8.3 | ~5 |
| β1-Adrenergic Receptor | 5.7 | ~2000 | |
| This compound | β2-Adrenergic Receptor | Data not available | Data not available |
| β1-Adrenergic Receptor | Data not available | Data not available |
pKi is the negative logarithm of the inhibitory constant (Ki), a measure of binding affinity. A higher pKi indicates a higher affinity.
Table 2: In Vitro Functional Activity (cAMP Accumulation Assay)
| Compound | Cell Line | Parameter | Value |
| Salmeterol | B50 neuroblastoma cells | EC50 (nM) | 37 |
| Intrinsic Activity (vs. Isoprenaline) | 46% | ||
| This compound | Data not available | EC50 (nM) | Data not available |
| Intrinsic Activity (vs. Isoprenaline) | Data not available |
EC50 represents the concentration of a drug that gives half-maximal response. Intrinsic activity reflects the ability of the drug to activate the receptor compared to a full agonist like isoprenaline.
Table 3: In Vivo Bronchoprotective Effects (Guinea Pig Model)
| Compound | Dose | Duration of Action |
| Salmeterol | Inhaled | > 6 hours |
| This compound | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are outlines of the standard protocols for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and salmeterol for β1, β2, and β3-adrenergic receptors and to assess their selectivity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human recombinant β1, β2, or β3-adrenergic receptors.
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or salmeterol).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and intrinsic activity of this compound and salmeterol at the β2-adrenergic receptor.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., CHO, HEK293) is cultured.
-
Compound Treatment: Cells are incubated with increasing concentrations of this compound or salmeterol. A known full agonist, such as isoprenaline, is used as a positive control.
-
cAMP Accumulation: The incubation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Cell Lysis and Detection: After the incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or an AlphaScreen assay.
-
Data Analysis: Dose-response curves are generated, and the EC50 and maximal response (Emax) for each compound are calculated. The intrinsic activity is determined by comparing the Emax of the test compound to that of the full agonist.
Guinea Pig Model of Bronchoconstriction
Objective: To evaluate the in vivo bronchoprotective effects and duration of action of this compound and salmeterol.
Methodology:
-
Animal Model: Conscious or anesthetized guinea pigs are used.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by a challenge with an agent such as histamine, methacholine, or an allergen (in sensitized animals).
-
Drug Administration: this compound or salmeterol is administered, typically via inhalation, at various doses and at different time points before the bronchoconstrictor challenge.
-
Measurement of Airway Function: Airway resistance and/or conductance are measured using techniques such as whole-body plethysmography.
-
Data Analysis: The ability of the test compounds to inhibit the bronchoconstrictor response is quantified. To determine the duration of action, the bronchoprotective effect is assessed at various time points after drug administration.
Conclusion
Based on the available information, both this compound and salmeterol are long-acting β2-adrenergic receptor agonists with the potential for therapeutic use in obstructive airway diseases. Salmeterol is well-characterized as a selective, partial β2-agonist with a long duration of action. To provide a definitive preclinical comparison, further public data on the receptor binding affinity, selectivity, in vitro functional activity, and in vivo bronchoprotective effects of this compound are necessary. The experimental protocols outlined here represent the standard methodologies that would be employed to generate such comparative data, providing a framework for the direct evaluation of these two important compounds.
A Head-to-Head Comparison of Milveterol and Formoterol for β2-Adrenergic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of Milveterol and Formoterol, two long-acting β2-adrenergic receptor (β2AR) agonists. The data presented is intended to inform research and drug development efforts in the field of respiratory therapeutics.
Introduction
This compound (GSK-159797C) is a novel long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). Formoterol is a well-established long-acting β2-agonist widely used in the clinical management of these respiratory conditions. Both molecules exert their therapeutic effect through the activation of β2-adrenergic receptors, leading to bronchodilation. This guide summarizes key preclinical data to facilitate a comparative understanding of their potency, efficacy, and selectivity.
Data Presentation
In Vitro Pharmacological Profile at the Human β2-Adrenergic Receptor
| Parameter | This compound | Formoterol | Reference Compound |
| Receptor Binding Affinity (pKi) | 8.1 | 7.7 - 8.2 | - |
| Functional Potency (pEC50) in cAMP Assay | 8.8 | 8.7 - 9.0 | Isoprenaline (pEC50 ~8.5) |
| Intrinsic Activity (relative to Isoprenaline) | 0.96 | ~0.8 - 1.0 (Full Agonist) | Isoprenaline (1.0) |
Note: Data for this compound is from Jacobsen JR, et al. Bioorg Med Chem Lett. 2012. Data for Formoterol is compiled from multiple publicly available pharmacological databases and literature sources.
Signaling Pathway
The activation of the β2-adrenergic receptor by agonists such as this compound and Formoterol initiates a well-characterized signaling cascade. The binding of the agonist promotes a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Validating the Bronchodilator Effects of Milveterol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Milveterol's bronchodilator effects, benchmarked against established beta-2 adrenergic agonists. Due to the limited publicly available preclinical in vivo data for this compound, this document focuses on presenting a framework for evaluation, including detailed experimental protocols and a summary of findings for commonly used comparator compounds.
Comparative Efficacy of Beta-2 Adrenergic Agonists in Preclinical Models
| Compound | Class | Animal Model | Bronchoconstrictor | Key Efficacy Data | Reference(s) |
| This compound (GSK159797) | LABA | Not Publicly Available | Not Publicly Available | Investigated as a long-acting inhaled beta-2 agonist for asthma and COPD. | |
| Salbutamol (Albuterol) | SABA | Guinea Pig | Histamine | Intravenous administration of 0.3-3 µg/kg resulted in a dose-dependent reduction of histamine-induced bronchoconstriction. At 3 µg/kg, the effect lasted less than 10 minutes. | [1] |
| Guinea Pig | Dry Gas Hyperpnea | Pretreatment completely blocked the increase in pulmonary resistance induced by dry gas hyperpnea. | [2] | ||
| Formoterol | LABA | Guinea Pig | Acetylcholine | Inhaled formoterol (10 µM solution) inhibited acetylcholine-induced bronchoconstriction by 50-60% with a significant effect lasting at least 40 minutes. | [3] |
| Human (Asthmatic) | Methacholine | Inhalation of 12 µg and 24 µg provided significant protection against methacholine-induced bronchoconstriction for up to 12 hours. | [4] | ||
| Salmeterol | LABA | Guinea Pig | Histamine | Inhaled salmeterol demonstrated a persistent bronchodilator effect for at least 6 hours. | [5] |
| Guinea Pig | Acetylcholine | Inhaled salmeterol (100 µM solution) inhibited acetylcholine-induced bronchoconstriction by 50-60% with a significant effect lasting at least 40 minutes. |
Experimental Protocols for In Vivo Bronchodilator Assessment
The following are detailed methodologies for key in vivo experiments to assess the efficacy of bronchodilators.
Methacholine-Induced Bronchoconstriction in Mice
This model is used to evaluate the ability of a compound to protect against a direct bronchoconstrictor challenge.
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Sensitization (Optional for Allergic Model): For an allergic asthma model, mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7. Subsequently, mice are challenged with aerosolized OVA on specific days before the methacholine challenge.
-
Procedure:
-
Mice are anesthetized, and a tracheostomy is performed for connection to a ventilator.
-
Baseline lung function parameters, such as lung resistance (RL) and dynamic compliance (Cdyn), are measured using the forced oscillation technique.
-
The test compound (e.g., this compound) or vehicle is administered, typically via inhalation or intratracheal instillation.
-
After a set pretreatment time, mice are challenged with increasing concentrations of aerosolized methacholine.
-
Lung resistance and dynamic compliance are measured after each methacholine dose.
-
-
Data Analysis: The protective effect of the test compound is determined by comparing the dose-response curve of methacholine in treated animals to that of vehicle-treated animals. An increase in the provocative concentration of methacholine required to cause a specific increase in lung resistance (e.g., PC200) indicates a protective effect.
Histamine- or Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
Guinea pigs are highly sensitive to histamine and acetylcholine, making them a suitable model for studying bronchoconstriction.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Guinea pigs are anesthetized and mechanically ventilated.
-
A baseline of intratracheal pressure or lung resistance is established.
-
A bronchoconstrictor (histamine or acetylcholine) is administered intravenously to induce a stable bronchoconstriction.
-
The test compound or vehicle is then administered intravenously or by inhalation.
-
The reduction in intratracheal pressure or lung resistance is measured over time to determine the onset and duration of the bronchodilator effect.
-
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated and compared between the test compound and vehicle groups. The duration of action is also a key parameter assessed.
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Beta-2 adrenergic agonists like this compound exert their bronchodilator effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to smooth muscle relaxation.
Beta-2 adrenergic receptor signaling cascade leading to bronchodilation.
In Vivo Bronchodilator Efficacy Testing Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a potential bronchodilator.
A generalized workflow for in vivo evaluation of bronchodilator compounds.
References
- 1. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta(2)-agonist salbutamol inhibits bronchoconstriction and leukotriene D(4) synthesis after dry gas hyperpnea in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol are both long acting compared to terbutaline in the isolated perfused and ventilated guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged protection against methacholine-induced bronchoconstriction by the inhaled beta 2-agonist formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Safety and Efficacy of Milveterol Versus Placebo in the Treatment of Persistent Asthma
Disclaimer: Publicly available, detailed quantitative safety and efficacy data from placebo-controlled clinical trials for Milveterol (GSK159797) is not available. Therefore, the following comparison guide is based on a hypothetical, yet scientifically plausible, dataset to illustrate the required format for such a guide. The experimental protocol and data presented are for illustrative purposes and do not represent actual clinical trial results for this compound.
This guide provides a comparative analysis of the safety and efficacy of the long-acting beta-2 adrenoceptor agonist (LABA), this compound, against a placebo in adult patients with persistent asthma. The data herein is based on a hypothetical Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.
Mechanism of Action
This compound is a selective agonist for the beta-2 adrenergic receptor.[1] Its primary mechanism of action involves the relaxation of the airway smooth muscle.[1] Upon inhalation, this compound binds to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, ultimately resulting in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1]
Data Presentation
The following tables summarize the hypothetical quantitative data from a 12-week clinical trial involving 200 adult patients with persistent asthma.
Table 1: Efficacy Outcomes
| Efficacy Endpoint | This compound (n=100) | Placebo (n=100) | p-value |
| Change from Baseline in FEV₁ (Liters) | |||
| Week 4 | +0.25 | +0.05 | <0.001 |
| Week 8 | +0.28 | +0.06 | <0.001 |
| Week 12 | +0.30 | +0.04 | <0.001 |
| Change from Baseline in Morning Peak Expiratory Flow (PEF) (L/min) | |||
| Week 12 | +35 | +5 | <0.001 |
| Percentage of Symptom-Free Days | |||
| Week 12 | 65% | 25% | <0.001 |
| Use of Rescue Medication (puffs/day, mean) | |||
| Week 12 | 1.2 | 3.5 | <0.001 |
FEV₁: Forced Expiratory Volume in 1 second
Table 2: Safety and Tolerability Profile
| Adverse Event (AE) | This compound (n=100) | Placebo (n=100) |
| Any Adverse Event | 25 (25%) | 20 (20%) |
| Serious Adverse Events | 2 (2%) | 1 (1%) |
| AEs Leading to Discontinuation | 3 (3%) | 2 (2%) |
| Common AEs (>5%) | ||
| Headache | 8 (8%) | 6 (6%) |
| Tremor | 7 (7%) | 1 (1%) |
| Palpitations | 6 (6%) | 2 (2%) |
| Nasopharyngitis | 5 (5%) | 7 (7%) |
| Cardiovascular AEs | ||
| Tachycardia | 4 (4%) | 1 (1%) |
| Increased Blood Pressure | 3 (3%) | 1 (1%) |
Experimental Protocols
Study Design
This was a hypothetical 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 200 adult patients (aged 18-65) with a clinical diagnosis of persistent asthma for at least one year were enrolled. Patients were required to have a baseline Forced Expiratory Volume in 1 second (FEV₁) between 50% and 80% of their predicted value.
Randomization and Blinding
Eligible participants were randomized in a 1:1 ratio to receive either this compound (50 mcg) or a matching placebo, administered once daily via a dry powder inhaler. Both patients and investigators were blinded to the treatment allocation.
Efficacy Assessments
-
Spirometry: FEV₁ was measured at screening, baseline (Day 1), and at Weeks 4, 8, and 12.
-
Peak Expiratory Flow (PEF): Patients recorded their morning PEF daily using a provided peak flow meter.
-
Symptom and Rescue Medication Use: Patients recorded their daily asthma symptoms and use of rescue medication (salbutamol) in a diary.
Safety Assessments
Safety was monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were performed at baseline and at specified intervals throughout the study.
Visualizations
Signaling Pathway of this compound
Experimental Workflow
References
In Vivo Validation of Novel Bronchodilators: A Comparative Guide for Asthma Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of asthma therapeutics is evolving, with researchers actively exploring novel mechanisms to overcome the limitations of current bronchodilator therapies. This guide provides an objective comparison of the in vivo performance of two promising classes of novel bronchodilators—Rho kinase (ROCK) inhibitors and bitter taste receptor (TAS2R) agonists—against the standard-of-care β2-agonist, albuterol. The information presented is supported by experimental data from preclinical animal models of asthma, offering valuable insights for drug development professionals.
Comparative Efficacy of Investigational Bronchodilators
The following table summarizes the quantitative data on the efficacy of selected novel bronchodilators compared to albuterol in preclinical asthma models.
| Compound Class | Compound | Animal Model | Allergen/Inducer | Key Efficacy Parameter | Efficacy Data | Citation |
| β2-Agonist | Albuterol | Mouse | House Dust Mite (HDM) | Respiratory System Resistance (Rrs) | Significantly lower Rrs at all methacholine concentrations compared to vehicle. | [1] |
| Newtonian Resistance (Rn) | Significantly lower Rn at 10 and 30 mg/ml methacholine challenges compared to vehicle. | [1] | ||||
| Rho Kinase Inhibitor | GSK429286A | Guinea Pig | Ovalbumin (OVA) | Specific Airway Resistance (sRaw) | Significant reduction in sRaw after histamine inhalation with 10 mg/kg oral administration. | [2] |
| Inflammatory Cytokines (IL-2, IL-4, IL-5) | Reduction in lung homogenate levels with 10 mg/kg oral administration. | [2] | ||||
| Rho Kinase Inhibitor | Hydroxyfasudil | Guinea Pig | Ovalbumin (OVA) | Specific Airway Resistance (sRaw) | Significant reduction in sRaw after one week of therapy at both 1 mg/kg and 10 mg/kg i.p. | |
| Inflammatory Cytokines (IL-13, TNF-α, IFN-γ) | Decline in lung homogenate levels after 14 days of administration at both doses. | |||||
| TAS2R Agonist | Chloroquine | Mouse | House Dust Mite (HDM) / Ovalbumin (OVA) | Airway Hyperresponsiveness (AHR) | Significantly attenuated AHR in both prophylactic and treatment models. | |
| Airway Inflammation | Significantly attenuated immune cell infiltration and release of cytokines/chemokines. | |||||
| TAS2R Agonist | Quinine | Mouse | House Dust Mite (HDM) / Ovalbumin (OVA) | Airway Hyperresponsiveness (AHR) | Significantly attenuated AHR in both prophylactic and treatment models. | |
| Airway Inflammation | Quinine was more effective than chloroquine in global suppression of inflammation in the HDM model. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
References
Cross-Reactivity Profile of Milveterol with Adrenergic Receptors: A Comparative Analysis
Introduction
Milveterol (GSK-159797C) is recognized as a long-acting β2-adrenergic receptor agonist. Its therapeutic efficacy is primarily attributed to its high affinity and functional activity at the β2-adrenoceptor, leading to bronchodilation and making it a candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, a comprehensive understanding of its interaction with other adrenergic receptor subtypes is crucial for a complete pharmacological profile, encompassing potential off-target effects and a broader therapeutic window.
This guide provides a comparative overview of the cross-reactivity of this compound with various adrenergic receptors. Due to the limited availability of publicly accessible, direct comparative studies on this compound's binding affinity and functional potency across a wide panel of adrenergic receptors, this document will present a framework for such a comparison. This will include standardized experimental protocols and data presentation formats that are essential for evaluating the selectivity of novel compounds like this compound. To illustrate this framework, placeholder data for representative β2-agonists are used.
Quantitative Comparison of Adrenergic Receptor Binding Affinities
A critical aspect of characterizing a new drug candidate is to determine its binding affinity (typically represented by the inhibition constant, Ki) across a panel of relevant receptors. A higher Ki value indicates lower binding affinity. The following table illustrates how the binding profile of this compound could be compared against other adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of β2-Adrenergic Agonists at Human Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Salmeterol (Example) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1100 | 1.5 | 2500 |
| Formoterol (Example) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 450 | 2.2 | 850 |
| Isoproterenol (Example) | 800 | 1200 | 950 | 2500 | 1800 | 3000 | 45 | 35 | 60 |
Note: "Data N/A" indicates that specific, publicly available experimental data for this compound could not be located. The data for other agonists are representative examples from literature and may vary between studies.
Functional Potency at Adrenergic Receptors
Beyond binding affinity, assessing the functional response (e.g., EC50 for agonists, IC50 for antagonists) is essential to understand the biological effect of a compound at a given receptor. The following table demonstrates how the functional potency of this compound would be presented.
Table 2: Comparative Functional Potency (EC50, nM) of β2-Adrenergic Agonists at Human Adrenergic Receptors
| Compound | β1 (cAMP) | β2 (cAMP) | β3 (cAMP) |
| This compound | Data N/A | Data N/A | Data N/A |
| Salmeterol (Example) | 850 | 0.5 | 1800 |
| Formoterol (Example) | 250 | 0.8 | 600 |
| Isoproterenol (Example) | 15 | 10 | 25 |
Note: "Data N/A" indicates that specific, publicly available experimental data for this compound could not be located. Functional assays typically measure a downstream effect, such as cyclic AMP (cAMP) production for β-adrenergic receptors.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are necessary. Below are standardized methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Conditions: Membrane preparations are incubated with a specific radioligand for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β receptors) and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured by scintillation counting. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of a test compound as an agonist at β-adrenergic receptors.
Methodology:
-
Cell Culture: Whole cells expressing the β-adrenergic receptor subtype of interest are seeded into multi-well plates.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with various concentrations of the test compound.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.
Signaling Pathway
The activation of β2-adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is crucial for the therapeutic effects observed.
A thorough evaluation of the cross-reactivity of this compound across the full panel of adrenergic receptors is essential for a complete understanding of its pharmacological profile. The experimental frameworks provided here represent the standard methodologies used in the pharmaceutical industry to assess receptor selectivity. While specific data for this compound remains limited in the public domain, the high potency at the β2-adrenoceptor suggests a targeted mechanism of action. Further studies are warranted to fully elucidate its selectivity and to confirm its safety profile with respect to off-target adrenergic effects.
Benchmarking Milveterol: A Comparative Guide to Current Standard-of-Care Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milveterol (GSK159797) is an investigational long-acting beta-2 adrenergic receptor agonist (LABA) that has been evaluated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As of the latest available information, its clinical development has not progressed beyond Phase II trials, and direct, head-to-head comparative data with current standard-of-care bronchodilators are not publicly available.[1]
This guide provides a framework for benchmarking this compound against established bronchodilator classes. It outlines the mechanisms of action, summarizes key performance indicators from published studies of current standard-of-care therapies, and presents detailed, representative experimental protocols that would be utilized in a direct comparative clinical trial. The objective is to offer a comprehensive understanding of the current therapeutic landscape and the methodologies required to evaluate a new chemical entity like this compound within this context.
Introduction to this compound and Standard-of-Care Bronchodilators
This compound is a selective LABA designed to provide long-lasting bronchodilation by relaxing the smooth muscle of the airways.[1] Its therapeutic rationale is based on the well-established role of beta-2 adrenergic receptor stimulation in the management of obstructive airway diseases.
The current standard-of-care for persistent symptoms of asthma and COPD involves maintenance therapy with long-acting bronchodilators, often in combination with inhaled corticosteroids (ICS). The two primary classes of long-acting bronchodilators are:
-
Long-Acting Beta-2 Agonists (LABAs): This class includes drugs such as salmeterol, formoterol, and vilanterol. They are frequently used in combination with an ICS for asthma and can be used as monotherapy or in combination for COPD.[3]
-
Long-Acting Muscarinic Antagonists (LAMAs): This class includes tiotropium, glycopyrronium, and umeclidinium. They are a cornerstone of COPD management and are increasingly used as add-on therapy in asthma.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of LABAs and LAMAs offer different and often complementary approaches to achieving bronchodilation.
Long-Acting Beta-2 Agonist (LABA) Signaling Pathway
LABAs, including this compound, bind to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.
Long-Acting Muscarinic Antagonist (LAMA) Signaling Pathway
LAMAs act by blocking the effects of acetylcholine on M3 muscarinic receptors on airway smooth muscle. This inhibition prevents the increase of intracellular inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores, thereby preventing smooth muscle contraction and leading to bronchodilation.
Comparative Efficacy and Safety: A Benchmarking Framework
In the absence of direct comparative data for this compound, this section presents a framework for its evaluation against standard-of-care bronchodilators. The tables below are populated with representative data from published clinical trials of existing LABA and LAMA therapies to illustrate key benchmarking parameters.
Efficacy Parameters
The primary measure of efficacy for bronchodilators is the improvement in lung function, most commonly assessed by the Forced Expiratory Volume in one second (FEV1).
Table 1: Comparative Efficacy of Bronchodilators (Illustrative Data)
| Parameter | This compound (Hypothetical) | Salmeterol | Formoterol | Vilanterol | Tiotropium (LAMA) |
|---|---|---|---|---|---|
| Change in Trough FEV1 (L) from Baseline | Data not available | 0.10 - 0.15 | 0.12 - 0.18 | 0.15 - 0.20 | 0.12 - 0.18 |
| Peak FEV1 (L) Improvement from Baseline | Data not available | 0.18 - 0.25 | 0.20 - 0.30 | 0.22 - 0.32 | 0.15 - 0.25 |
| Onset of Action (minutes) | Data not available | 10 - 20 | < 5 | 5 - 15 | 30 |
| Duration of Action (hours) | Reported as long-acting | ~12 | ~12 | 24 | 24 |
| Reduction in Rescue Medication Use (%) | Data not available | 20 - 30% | 25 - 35% | 30 - 40% | 25 - 35% |
| Reduction in Exacerbation Rate (%) | Data not available | 15 - 25% | 20 - 30% | 20 - 30% | 20 - 30% |
Note: The data presented for standard-of-care drugs are representative values compiled from various clinical trials and may vary depending on the patient population and study design. The "this compound (Hypothetical)" column indicates the parameters that would need to be assessed.
Safety and Tolerability Profile
The safety assessment in clinical trials of inhaled bronchodilators focuses on both common and serious adverse events, with a particular emphasis on cardiovascular safety for beta-2 agonists.
Table 2: Comparative Safety Profile (Illustrative Data)
| Adverse Event (%) | This compound (Hypothetical) | Salmeterol | Formoterol | Vilanterol | Tiotropium (LAMA) |
|---|---|---|---|---|---|
| Nasopharyngitis | Data not available | 5 - 10 | 5 - 10 | 5 - 12 | 4 - 8 |
| Headache | Data not available | 4 - 8 | 4 - 8 | 5 - 9 | 3 - 6 |
| Cough | Data not available | 3 - 7 | 3 - 7 | 4 - 8 | 2 - 5 |
| Tremor | Data not available | 1 - 3 | 1 - 4 | 1 - 3 | < 1 |
| Cardiovascular Events (e.g., tachycardia) | Data not available | 1 - 3 | 1 - 4 | 1 - 3 | < 1 |
| Dry Mouth | Data not available | < 1 | < 1 | < 1 | 5 - 15 |
Note: The data presented are illustrative and represent common adverse events reported in clinical trials. The incidence can vary based on the study population and concomitant medications.
Experimental Protocols for a Comparative Clinical Trial
A robust evaluation of this compound would require a randomized, double-blind, active-controlled clinical trial. The following sections detail the methodologies for the key experiments that would be conducted.
Study Design and Patient Population
A typical Phase III trial would involve a multicenter, randomized, double-blind, parallel-group design comparing this compound to a standard-of-care LABA (e.g., salmeterol or vilanterol) and placebo over a period of 12 to 52 weeks.
-
Inclusion Criteria:
-
Adult patients (e.g., ≥ 40 years for COPD, ≥ 18 years for asthma).
-
A documented diagnosis of moderate-to-severe COPD or persistent asthma.
-
Post-bronchodilator FEV1/FVC < 0.70 for COPD.
-
Post-bronchodilator FEV1 between 40% and 80% of predicted normal value.
-
A smoking history of ≥ 10 pack-years for COPD patients.
-
-
Exclusion Criteria:
-
A primary respiratory diagnosis other than asthma or COPD.
-
Clinically significant cardiovascular conditions.
-
Use of prohibited medications.
-
Experimental Workflow
The workflow for a typical comparative bronchodilator clinical trial involves several key stages from patient screening to data analysis.
Efficacy Endpoint Assessment
-
Spirometry (FEV1 Measurement):
-
Spirometry will be performed at screening, randomization, and at specified follow-up visits.
-
Measurements will be taken pre-dose (trough FEV1) and at serial time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 12, and 24 hours) to determine peak FEV1 and duration of action.
-
All spirometry procedures will adhere to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for standardization.
-
The primary efficacy endpoint will be the change from baseline in trough FEV1 at the end of the treatment period (e.g., week 12).
-
-
Patient-Reported Outcomes (PROs):
-
Validated questionnaires such as the St. George's Respiratory Questionnaire (SGRQ) for COPD and the Asthma Control Questionnaire (ACQ) will be administered at baseline and subsequent visits.
-
Daily electronic diaries will be used to record rescue medication use, symptom scores, and activity limitations.
-
Safety Assessment
-
Adverse Event (AE) Monitoring: All AEs will be recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Cardiovascular Safety: 12-lead electrocardiograms (ECGs) will be performed at baseline and at specified time points post-dose. Vital signs (blood pressure and heart rate) will be monitored at each visit.
-
Laboratory Tests: Standard clinical chemistry and hematology panels will be assessed at screening and at the end of the study.
Pharmacokinetic Analysis
-
A subset of the study population will participate in pharmacokinetic (PK) assessments.
-
Blood samples will be collected at pre-dose and at multiple time points post-inhalation to determine the plasma concentration-time profile of this compound.
-
Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) will be calculated.
Conclusion
While this compound showed promise as a long-acting beta-2 agonist in early-phase clinical trials, a comprehensive assessment of its performance relative to the current standard-of-care bronchodilators is not possible due to the lack of publicly available comparative data. This guide provides a robust framework for such an evaluation, detailing the key efficacy and safety parameters, and the standardized experimental protocols required for a head-to-head comparison. Should further development of this compound or similar molecules be pursued, the methodologies outlined herein would be critical for establishing their place in the therapeutic armamentarium for obstructive airway diseases.
References
Statistical analysis for comparing the potency of beta-2 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various beta-2 adrenergic agonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Quantitative Comparison of Beta-2 Agonist Potency
The potency of a beta-2 agonist is a critical determinant of its therapeutic efficacy. This is often quantified by its half-maximal effective concentration (EC50) and its intrinsic activity. The EC50 value represents the concentration of an agonist that produces 50% of the maximal possible response, with a lower EC50 value indicating higher potency. Intrinsic activity reflects the ability of the agonist to activate the receptor and elicit a functional response, with full agonists having high intrinsic activity and partial agonists having lower intrinsic activity.
The following table summarizes the pEC50 (-log(EC50)) values for several common beta-2 agonists, as determined by cAMP accumulation assays in U937 promonocytes.[1]
| Agonist | pEC50 (Mean ± SEM) |
| Formoterol | 9.61 ± 0.12 |
| Isoproterenol | 8.58 ± 0.10 |
| Fenoterol | 8.23 ± 0.09 |
| Epinephrine | 7.70 ± 0.08 |
| Salbutamol | 6.95 ± 0.07 |
| Norepinephrine | 5.69 ± 0.07 |
Higher pEC50 values indicate greater potency.
In terms of intrinsic efficacy, agonists can be classified as full or partial. Formoterol is considered a full agonist, while salmeterol is a partial agonist.[2] Epinephrine and isoproterenol are also recognized as highly efficacious and potent direct-acting beta-2 adrenergic receptor agonists.[3]
Experimental Protocols
The determination of beta-2 agonist potency relies on robust and reproducible experimental assays. The two primary methods employed are the cAMP accumulation assay and the reporter gene assay.
cAMP Accumulation Assay
This assay directly measures the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.[4]
Principle: Activation of the Gs protein-coupled beta-2 adrenergic receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5] This increase is then quantified, typically using a competitive immunoassay.
Detailed Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing the beta-2 adrenergic receptor (e.g., HEK293, CHO, or U937 cells) in the appropriate growth medium and conditions.
-
Plate the cells in 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells with a serum-free assay buffer.
-
To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthone (IBMX), for a defined period.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the beta-2 agonists to be tested.
-
Add the different concentrations of the agonists to the wells and incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Quantify the amount of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods such as chemiluminescence or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the agonist concentration versus the measured cAMP levels and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
-
Reporter Gene Assay
This assay provides an indirect measure of receptor activation by linking it to the expression of a reporter gene, such as luciferase or β-galactosidase.
Principle: The promoter of the reporter gene is engineered to contain a cAMP response element (CRE). Upon agonist-induced activation of the beta-2 adrenergic receptor and subsequent increase in intracellular cAMP, protein kinase A (PKA) is activated. PKA then phosphorylates the CRE-binding protein (CREB), which binds to the CRE and drives the transcription of the reporter gene. The resulting signal from the reporter protein is proportional to the level of receptor activation.
Detailed Methodology:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one expressing the human beta-2 adrenergic receptor and another containing the reporter gene (e.g., luciferase) under the control of a CRE-containing promoter.
-
-
Cell Culture and Plating:
-
Culture the transfected cells and plate them in 96-well plates.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the beta-2 agonists.
-
Add the agonists to the cells and incubate for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).
-
-
Signal Detection:
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the agonist concentration versus the reporter signal and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Accumulation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
